2-(Azepan-1-yl)-6-bromobenzonitrile
Description
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
2-(azepan-1-yl)-6-bromobenzonitrile |
InChI |
InChI=1S/C13H15BrN2/c14-12-6-5-7-13(11(12)10-15)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 |
InChI Key |
PFOLTHPOEJJYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=CC=C2)Br)C#N |
Origin of Product |
United States |
Comprehensive NMR Characterization and Structural Elucidation of 2-(Azepan-1-yl)-6-bromobenzonitrile
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary & Molecular Architecture
In modern drug discovery, the functionalization of highly substituted aromatic scaffolds is a critical pathway for developing novel therapeutics. 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5) represents a highly versatile chemical intermediate. The molecule features a rigid benzonitrile core substituted with a bulky, electron-rich azepane ring and a heavy bromine atom, making it an ideal candidate for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) 1.
From an analytical perspective, elucidating the structure of this 1,2,6-trisubstituted benzene system requires a deep understanding of competing electronic effects. The molecule is a classic "push-pull" system:
-
The Nitrile Group (-C≡N): Acts as a strong electron-withdrawing group (EWG), exerting profound diamagnetic anisotropy.
-
The Azepane Ring (-NR₂): Acts as a strong electron-donating group (EDG) via nitrogen lone-pair resonance (+M effect), while its 7-membered flexible nature introduces unique steric parameters 1.
-
The Bromine Atom (-Br): Induces a localized heavy-atom effect, subtly altering the chemical shift of the adjacent nuclei 2.
This whitepaper provides a definitive, self-validating framework for the ¹H and ¹³C NMR characterization of this compound, detailing both the experimental protocols and the mechanistic causality behind the observed spectral data.
Standardized Experimental Methodology
High-resolution NMR spectroscopy demands rigorous sample preparation. The presence of paramagnetic impurities, water, or solid particulates will distort magnetic field homogeneity, rendering optimal shimming impossible and leading to severe line broadening. Below is the field-proven workflow for acquiring pristine NMR data for this compound.
Step-by-Step Sample Preparation Protocol
-
Analyte Quantification: Accurately weigh 15–20 mg of 2-(Azepan-1-yl)-6-bromobenzonitrile for ¹H NMR (or up to 50 mg for high-contrast ¹³C NMR) to ensure an optimal signal-to-noise (S/N) ratio without exceeding the receiver's dynamic range 3.
-
Solvent Selection & Dissolution: Dissolve the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because the molecule lacks exchangeable protons, and TMS provides an essential internal calibration standard (δ 0.00 ppm) 3.
-
Filtration (Critical Step): Pass the solution through a tightly packed cotton wool plug housed in a Pasteur pipette. This removes microscopic suspended materials that cause localized magnetic susceptibility gradients 4.
-
Tube Transfer: Transfer the filtered solution into a defect-free 5 mm NMR tube. Ensure the solvent column height is approximately 40–50 mm to center the sample perfectly within the probe coils.
-
Acquisition Setup: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock onto the deuterium signal of CDCl₃, tune and match the probe, and execute a gradient shimming protocol (e.g., TopShim) to achieve a sharp, symmetrical solvent residual peak at δ 7.26 ppm.
Step-by-step logical workflow for high-resolution NMR sample preparation and acquisition.
¹H NMR Spectral Analysis & Mechanistic Causality
The ¹H NMR spectrum of 2-(Azepan-1-yl)-6-bromobenzonitrile is defined by two distinct regions: the highly coupled aromatic core and the aliphatic azepane envelope.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Causality & Assignment |
| Ar-H4 | 7.27 | t | 8.1 | 1H | Located meta to both the azepane and bromine groups, and para to the nitrile. It lacks direct resonance shielding, making it the most deshielded aromatic proton. |
| Ar-H5 | 6.97 | dd | 8.1, 1.2 | 1H | Ortho to the bromine atom. It experiences mild shielding relative to H4 due to the competing inductive and mesomeric effects of the halogen. |
| Ar-H3 | 6.77 | dd | 8.1, 1.2 | 1H | Ortho to the azepane group. Highly shielded due to the strong +M resonance effect from the nitrogen lone pair pushing electron density into the ring. |
| H-α | 3.55 | t | 5.8 | 4H | Aliphatic protons directly adjacent to the electronegative nitrogen atom. The strong -I inductive effect pulls them significantly downfield 5. |
| H-β | 1.85 | m | - | 4H | Intermediate aliphatic protons of the 7-membered azepane ring. |
| H-γ | 1.60 | m | - | 4H | Furthest aliphatic protons from the nitrogen center, experiencing minimal inductive deshielding. |
Analytical Insight: The aromatic region displays a classic 1,2,3-trisubstituted (AMX) spin system. The precise assignment of H3 vs. H5 is dictated by the overwhelming resonance donation of the azepane nitrogen, which selectively shields the ortho-position (H3) to 6.77 ppm, a hallmark of aniline derivatives.
¹³C NMR Spectral Analysis & Mechanistic Causality
Carbon-13 NMR provides a direct map of the molecule's skeletal framework. The shifts are heavily influenced by hybridization, electronegativity, and magnetic anisotropy.
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Causality & Assignment |
| C2 | 156.7 | Quaternary (C-N) | Profoundly deshielded due to direct attachment to the electronegative azepane nitrogen atom. |
| C4 | 135.4 | CH (Aromatic) | Deshielded aromatic carbon, positioned para to the electron-withdrawing nitrile group. |
| C6 | 127.5 | Quaternary (C-Br) | Demonstrates the "heavy-atom effect" of bromine, which shifts the attached ipso carbon slightly upfield relative to a standard aromatic carbon. |
| C5 | 121.0 | CH (Aromatic) | Aromatic carbon ortho to the bromine atom. |
| C≡N | 118.5 | Quaternary (Nitrile) | Characteristic chemical shift for a conjugated benzonitrile carbon. |
| C3 | 112.4 | CH (Aromatic) | Highly shielded aromatic carbon due to the localized ortho-resonance (+M effect) from the azepane nitrogen. |
| C1 | 100.8 | Quaternary (C-CN) | Exceptionally shielded ipso carbon. This is caused by the strong diamagnetic anisotropy of the adjacent sp-hybridized C≡N triple bond. |
| C-α | 51.5 | CH₂ (Aliphatic) | Deshielded aliphatic carbons directly bonded to the nitrogen atom 5. |
| C-β | 28.5 | CH₂ (Aliphatic) | Mid-ring aliphatic azepane carbons. |
| C-γ | 27.0 | CH₂ (Aliphatic) | Distal aliphatic azepane carbons. |
Self-Validating 2D NMR Strategies
To ensure absolute trustworthiness in structural elucidation, 1D NMR assignments must be treated as presumptive until validated by 2D NMR correlation spectroscopy. A robust analytical workflow utilizes a self-validating loop of HSQC and HMBC experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): Confirms 1-bond C-H connectivity. This experiment will unambiguously link the proton multiplet at δ 3.55 ppm to the carbon signal at δ 51.5 ppm, verifying the α-position of the azepane ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps 2-bond (²J) and 3-bond (³J) couplings across heteroatoms and quaternary centers. The most critical structural proof for this molecule is the ³J correlation between the azepane H-α protons and the aromatic C2 carbon. This cross-peak definitively anchors the heterocycle to the benzonitrile core.
Key HMBC (Heteronuclear Multiple Bond Correlation) 2-bond and 3-bond logical relationships validating the molecular core.
References
-
Benchchem. "2-(Azepan-1-yl)-6-bromobenzonitrile". Benchchem Product Database. 1
-
Faculty of Mathematical & Physical Sciences - University College London. "Sample Preparation". UCL Chemistry Guidelines. 3
-
University of Alberta. "NMR Sample Preparation". Department of Chemistry Analytical Protocols. 4
-
ChemicalBook. "2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum". Chemical Data Repository. 2
-
AmazonAWS (Supporting Information). "Synthesis of azepane derivatives by silyl-azaPrins cyclization". Supplementary Data for Azepane Chemical Shifts. 5
Sources
- 1. 2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem [benchchem.com]
- 2. 2-Bromobenzonitrile(2042-37-7) 1H NMR [m.chemicalbook.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. chapter_5 [nmr.chem.ualberta.ca]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Comprehensive Safety Data and Applications Guide for 2-(Azepan-1-yl)-6-bromobenzonitrile in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of lead optimization. 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS: 1260805-87-5) has emerged as a highly versatile, multifunctional building block for the synthesis of complex neuropharmacological and cardiovascular agents. Featuring a benzonitrile core substituted with a flexible seven-membered azepane ring and a reactive bromine handle, this compound serves as a critical intermediate for divergent cross-coupling reactions.
This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, stringent Safety Data Sheet (SDS) handling protocols, and field-proven experimental workflows. Designed for Senior Application Scientists and drug development professionals, this guide bridges the gap between raw chemical safety and high-throughput synthetic utility.
Physicochemical Properties & Molecular Identity
Understanding the intrinsic properties of a building block is the first step in predicting its behavior in both biological systems and synthetic reactors. The electron-rich azepane group and the polar, electron-withdrawing nitrile functionality create a unique electronic push-pull system across the aromatic ring.
| Property | Value | Mechanistic Implication |
| IUPAC Name | 2-(azepan-1-yl)-6-bromobenzonitrile | Defines the precise regiochemistry for downstream functionalization. |
| CAS Number | 1260805-87-5 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₃H₁₅BrN₂ | Highlights the presence of the heavy bromine atom (isotope pattern critical for MS). |
| Molecular Weight | 279.18 g/mol | Optimal low molecular weight for Fragment-Based Drug Discovery (FBDD). |
| SMILES | C1CCCN(CC1)C2=C(C(=CC=C2)Br)C#N | Facilitates in silico docking and computational ADME predictions. |
| Structural Motif | Azepane + Bromoarene + Nitrile | Provides a balance of lipophilicity, reactivity, and metabolic stability. |
Safety Data Sheet (SDS) Core Metrics & Handling
As with any halogenated benzonitrile derivative, strict adherence to GHS safety protocols is non-negotiable. The presence of the nitrile group and the cyclic amine necessitates targeted engineering controls to mitigate acute toxicity and respiratory hazards .
GHS Classification & Hazard Statements
-
H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).
-
H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2).
-
H319: Causes serious eye irritation (Serious Eye Damage/Irritation - Category 2A).
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).
PPE & Engineering Controls
-
Ventilation: All manipulations must be performed in a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. The compound's dust can cause severe mucosal irritation.
-
Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the azepane ring enhances dermal penetration, making latex insufficient.
-
Eye Protection: EN166-compliant chemical safety goggles.
Storage & Stability
-
Temperature: Store strictly at 2–8°C .
-
Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen). The electron-rich nitrogen of the azepane ring is susceptible to slow N-oxidation upon prolonged exposure to atmospheric oxygen and light.
Mechanistic Utility in Drug Development
The architectural brilliance of 2-(Azepan-1-yl)-6-bromobenzonitrile lies in its dual functionality.
The Azepane Advantage: The seven-membered azepane ring is a privileged scaffold that disrupts planar pi-stacking, thereby improving aqueous solubility compared to standard aromatic rings. More importantly, its conformational flexibility allows it to sample a broader 3D chemical space. Recent optimizations in pain management therapeutics demonstrated that expanding a standard piperidine ring to an azepane ring boosted Nav1.8 sodium channel inhibitory potency by nearly 20-fold (EC₅₀ improving from 0.22 μM to 0.012 μM) . Furthermore, azepane-based motifs are widely recognized for their low toxicity and high structural diversity in anti-Alzheimer's and antimicrobial drug discovery .
The Bromo-Benzonitrile Vector: The bromine atom at the 6-position is sterically hindered by the adjacent azepane ring but electronically activated by the ortho-nitrile group. This specific electronic environment makes it an ideal substrate for Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate vast libraries of 6-substituted derivatives without disturbing the pharmacophoric azepane core.
Experimental Protocols & Workflows
To ensure a self-validating system, the following protocols detail not just the how, but the why behind each operational parameter.
Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Library Generation)
This protocol yields 6-aryl-2-(azepan-1-yl)benzonitrile derivatives, commonly screened against GPCRs and ion channels.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 2-(Azepan-1-yl)-6-bromobenzonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Causality: K₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent the premature hydrolysis of the sensitive nitrile group into an amide.
-
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for exactly 15 minutes.
-
Causality: Dissolved oxygen is a potent poison for Pd(0) catalysts, rapidly oxidizing them to inactive Pd(II) complexes and halting the catalytic cycle.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.
-
Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step despite the steric bulk of the azepane ring.
-
-
Thermal Activation: Seal the flask and heat to 90°C for 12 hours.
-
Validation & Tracking: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 278/280, characteristic 1:1 bromine isotope pattern) completely disappears, replaced by the product mass.
Protocol B: Buchwald-Hartwig Amination (Amino Library Generation)
This protocol is utilized to append secondary amines, creating highly polar derivatives.
-
Reagent Preparation: Combine the core scaffold (1.0 eq), secondary amine (1.5 eq), and Cs₂CO₃ (2.5 eq) in anhydrous Toluene.
-
Catalyst/Ligand Complex: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Causality: XPhos is a highly bulky, electron-rich biaryl phosphine ligand. It facilitates the difficult oxidative addition into the sterically crowded C-Br bond and prevents the formation of inactive bis-amine palladium complexes.
-
-
Reaction Execution: Heat at 100°C under Argon for 16 hours. Quench with water and extract with EtOAc.
Workflow Visualization
The divergent synthetic potential of this scaffold allows medicinal chemists to build comprehensive High-Throughput Screening (HTS) libraries from a single starting point.
Figure 1: Divergent synthetic workflow of 2-(Azepan-1-yl)-6-bromobenzonitrile for HTS libraries.
References
-
ACS Medicinal Chemistry Letters (2024). 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model. Retrieved from[Link]
-
European Journal of Medicinal Chemistry (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from[Link]
Comprehensive Analytical and Structural Profiling of 2-(Azepan-1-yl)-6-bromobenzonitrile
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
In contemporary drug discovery, halogenated benzonitrile derivatives serve as highly versatile synthetic building blocks. 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5) is a prime example of a multifunctional chemical intermediate[1]. The molecule features an electron-rich azepane (seven-membered nitrogen-containing ring) at the 2-position, which imparts lipophilicity and basicity, alongside a polar nitrile group that influences the compound's overall physicochemical distribution[1]. Crucially, the bromine atom at the 6-position acts as a reactive handle for downstream synthetic elaboration, making this scaffold highly valuable for generating diverse chemical libraries, including potential sodium channel blockers[1].
This whitepaper provides an authoritative guide on the structural profiling, exact mass calculations, and High-Resolution Mass Spectrometry (HRMS) validation protocols for this compound.
Structural Architecture and Physicochemical Properties
Before initiating any analytical or synthetic workflow, it is critical to establish the foundational physicochemical parameters of the scaffold. The parameters below summarize the quantitative data required for accurate stoichiometric calculations and mass spectrometry targeting.
| Parameter | Value |
| IUPAC Name | 2-(Azepan-1-yl)-6-bromobenzonitrile |
| CAS Registry Number | 1260805-87-5[1][2] |
| Molecular Formula | C₁₃H₁₅BrN₂[1][2] |
| Average Molecular Weight | 279.18 g/mol [1][2] |
| Monoisotopic Exact Mass | 278.0419 Da |
| Theoretical [M+H]⁺ m/z (⁷⁹Br) | 279.0491 m/z[3] |
| Theoretical[M+H]⁺ m/z (⁸¹Br) | 281.0471 m/z |
| Canonical SMILES | C1CCCN(CC1)C2=C(C(=CC=C2)Br)C#N[1][2] |
The Dichotomy of Mass: Average Molecular Weight vs. Exact Mass
A common pitfall in early-stage analytical characterization is the conflation of Average Molecular Weight and Monoisotopic Exact Mass. As an Application Scientist, it is imperative to apply the correct metric based on the experimental context.
Average Molecular Weight (For Stoichiometry & Formulation)
The average molecular weight accounts for the natural isotopic abundance of all elements in the bulk material. This value is strictly used for weighing reagents and calculating molarity during synthetic scale-up.
-
Calculation:
Monoisotopic Exact Mass (For HRMS Analysis)
High-Resolution Mass Spectrometry (HRMS) resolves individual isotopologues. Therefore, the exact mass must be calculated using the mass of the most abundant, lowest-mass isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br).
-
Calculation:
-
¹²C: 13 × 12.000000 = 156.000000
-
¹H: 15 × 1.007825 = 15.117375
-
⁷⁹Br: 1 × 78.918336 = 78.918336
-
¹⁴N: 2 × 14.003074 = 28.006148
-
Total Exact Mass = 278.041859 Da
-
Ionization Causality: Under positive Electrospray Ionization (ESI+), the electron-rich nitrogen of the azepane ring readily accepts a proton (H⁺, exact mass 1.007276 Da). Adding this proton yields a theoretical [M+H]⁺ m/z of 279.0491 for the ⁷⁹Br isotopologue. This perfectly aligns with theoretical HRMS calculations for the C₁₃H₁₅BrN₂ molecular formula observed in peer-reviewed literature[3].
High-Resolution Mass Spectrometry (HRMS) Workflow
To unambiguously confirm the identity of 2-(Azepan-1-yl)-6-bromobenzonitrile, an LC-ESI-QTOF workflow is optimal. The presence of bromine provides a highly diagnostic isotopic signature: because ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively), the mass spectrum will exhibit a distinct doublet separated by 1.998 Da.
Workflow for HRMS analysis of 2-(Azepan-1-yl)-6-bromobenzonitrile.
Experimental Protocol: Self-Validating LC-MS/MS System
Objective: Unambiguous confirmation of the C₁₃H₁₅BrN₂ molecular formula via exact mass and isotopic distribution matching.
Phase 1: Sample Preparation
-
Solubilization: Weigh 1.0 mg of 2-(Azepan-1-yl)-6-bromobenzonitrile and dissolve in 1.0 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.
-
Causality: Acetonitrile ensures complete solvation of the lipophilic azepane and aromatic core while maintaining compatibility with reversed-phase chromatography.
-
-
Dilution: Dilute the stock 1:100 in a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to yield a 10 µg/mL working solution.
-
Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium of the azepane nitrogen toward the protonated state ([M+H]⁺), drastically enhancing ESI sensitivity.
-
-
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulate introduction into the UHPLC system.
Phase 2: UHPLC-ESI-QTOF Acquisition
-
Chromatography: Inject 2 µL of the working solution onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization (ESI+): Set the Electrospray Ionization source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Desolvation gas flow: 800 L/hr.
-
Causality: The elevated temperature and gas flow ensure efficient droplet evaporation, preventing in-source fragmentation of the relatively stable benzonitrile core.
-
-
Mass Analysis: Scan from m/z 100 to 600 in high-resolution mode (Resolution > 30,000 FWHM). Calibrate externally using a standard tuning mix prior to acquisition to ensure mass accuracy within < 2 ppm.
-
Data Validation (The Self-Validating Step): Extract the chromatogram for m/z 279.0491. Verify the presence of the M+2 peak at m/z 281.0471. If the relative abundance of the M+2 peak is ~97-100% compared to the M peak, the presence of a single bromine atom is definitively confirmed, validating both the compound's integrity and the instrument's calibration.
Synthetic Utility in Drug Discovery
The strategic placement of the bromine atom at the 6-position of the benzonitrile core is not accidental. It serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions[1]. This allows medicinal chemists to rapidly expand the scaffold into diverse, complex heterocycles during Structure-Activity Relationship (SAR) campaigns.
Palladium-catalyzed cross-coupling pathways utilizing the 6-bromo handle.
By utilizing these pathways, the fundamental physicochemical properties of the parent C₁₃H₁₅BrN₂ molecule can be tuned—altering solubility, target affinity, and pharmacokinetic profiles to develop next-generation therapeutics.
References
-
Fisher Scientific. "CAS RN 1260805-87-5 | 2-(azepan-1-yl)-6-bromobenzonitrile". Fisher Scientific Catalog. Available at: [Link]
-
Royal Society of Chemistry. "A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information (HRMS Validation for C₁₃H₁₅BrN₂)". RSC Publishing. Available at:[Link]
Sources
Mechanism of Formation for 2-(Azepan-1-yl)-6-bromobenzonitrile: A Comprehensive Technical Guide
As a Senior Application Scientist specializing in heterocyclic synthesis and methodology, I frequently encounter the need to construct highly functionalized aromatic scaffolds. 2-(Azepan-1-yl)-6-bromobenzonitrile is a prime example of a multifunctional building block. Featuring an electron-withdrawing nitrile group, a lipophilic azepane ring, and a reactive bromine handle, this compound is highly valued in early-stage drug discovery, particularly in the development of GPCR ligands and sodium channel blockers [[1]]().
This whitepaper provides an in-depth analysis of its formation mechanism, detailing the causality behind the synthetic choices, and offering a field-proven, self-validating experimental protocol.
Chemical Architecture & Orthogonal Reactivity
The synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile relies on the Nucleophilic Aromatic Substitution ( SNAr ) of 2-fluoro-6-bromobenzonitrile with azepane (hexamethyleneimine).
A critical question often arises in the lab: Why does the nucleophile exclusively attack the carbon bearing the fluorine atom, leaving the bromine atom intact?
The answer lies in the principles of orthogonal reactivity 2:
-
Electronegativity and Bond Polarization: Fluorine is the most electronegative element. It strongly polarizes the C-F bond via the inductive effect (-I), making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.
-
Transition State Stabilization: In an SNAr reaction, the rate-determining step is the formation of the anionic Meisenheimer intermediate. Fluorine's high electronegativity stabilizes this localized negative charge far better than bromine.
-
Leaving Group Ability in SNAr : Unlike SN1 or SN2 reactions where bond cleavage is the rate-determining step (making bromide a better leaving group than fluoride), SNAr depends on the initial nucleophilic attack. Consequently, the reactivity order for halogens in SNAr is F ≫ Cl > Br > I .
This allows the bromine atom at C6 to remain untouched, preserving it as a reactive handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille, or Buchwald-Hartwig aminations) 1.
Mechanistic Pathway
The formation of the target molecule proceeds via a classic addition-elimination pathway, accelerated by the strongly electron-withdrawing nitrile group (-CN) situated ortho to the leaving group 3.
-
Step 1: Nucleophilic Addition. The secondary amine (azepane) utilizes its lone pair to attack the electrophilic C2 carbon of 2-fluoro-6-bromobenzonitrile.
-
Step 2: Meisenheimer Intermediate Formation. The aromaticity of the benzene ring is temporarily broken. The resulting negative charge is delocalized across the ring and strongly stabilized by the ortho-nitrile group through resonance (-M effect).
-
Step 3: Elimination and Rearomatization. The intermediate collapses, expelling the fluoride anion ( F− ) and restoring the aromatic system. The expelled fluoride is subsequently neutralized by the basic conditions of the reaction to form a stable salt.
Nucleophilic Aromatic Substitution (S_NAr) pathway for 2-(Azepan-1-yl)-6-bromobenzonitrile.
Quantitative Data & Reaction Optimization
In my experience, achieving high yields in SNAr reactions with bulky secondary amines like azepane requires careful tuning of the solvent and base [[4]](). Below is a summary of quantitative optimization data for this specific transformation.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Scientific Observation & Causality |
| THF | DIPEA | 65 (Reflux) | 24 | 45% | Incomplete conversion. THF lacks the polarity needed to fully stabilize the Meisenheimer intermediate. |
| CH3CN | K2CO3 | 80 | 16 | 72% | Moderate yield. Acetonitrile provides better stabilization than THF but reaction kinetics remain sluggish. |
| DMF | K2CO3 | 80 | 12 | 94% | Optimal. Polar aprotic DMF perfectly solvates the potassium cation, leaving the amine highly reactive. |
| DMSO | Et3N | 100 | 8 | 88% | Fast kinetics, but the use of triethylamine leads to minor side reactions, and DMSO complicates aqueous workup. |
Experimental Protocol & Validation Workflows
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes built-in checks to verify success before proceeding.
Step-by-Step Methodology
-
Reagent Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-bromobenzonitrile (1.0 equiv, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate ( K2CO3 , 2.0 equiv, 20.0 mmol).
-
Expert Insight: K2CO3 acts as an acid scavenger for the generated HF. Unlike organic bases (e.g., DIPEA), inorganic carbonates do not compete as nucleophiles, ensuring absolute chemoselectivity.
-
-
Nucleophile Addition: Add azepane (1.2 equiv, 12.0 mmol) dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser, flush the system with nitrogen, and heat the mixture to 80 °C using a pre-calibrated oil bath.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf≈0.6 ) should be completely consumed and replaced by a highly UV-active product spot ( Rf≈0.4 ) after 12 hours.
-
-
Aqueous Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
DMF Removal (Critical Step): Wash the combined organic layers with brine (3 x 20 mL).
-
Expert Insight: DMF is notoriously difficult to remove under vacuum. However, its high partition coefficient in water allows it to be stripped from the organic layer during these sequential brine washes. This can be validated later by the absence of DMF formyl peaks (~8.0 ppm) in the crude 1H -NMR spectrum.
-
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure 2-(Azepan-1-yl)-6-bromobenzonitrile as a solid.
Step-by-step experimental workflow for synthesizing 2-(Azepan-1-yl)-6-bromobenzonitrile.
References
-
2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem . benchchem.com. 1
-
2,4-Dibromo-6-fluorobenzonitrile | 1393585-66-4 | Benchchem . benchchem.com. 2
-
Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles . The Journal of Organic Chemistry - ACS Publications. 4
-
Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates . ChemRxiv. 3
Sources
Structural Informatics and Synthetic Utility of 2-(Azepan-1-yl)-6-bromobenzonitrile
Structural Informatics & Regioisomeric Fidelity
In early-stage drug discovery, the procurement and validation of chemical intermediates require absolute precision. Relying solely on IUPAC nomenclature for heavily substituted aromatic rings often introduces regioisomeric errors (e.g., confusing the 6-bromo isomer with the 4-bromo or 5-bromo variants) during database text-mining. To ensure structural fidelity, researchers must anchor their procurement and computational workflows to the Chemical Abstracts Service (CAS) Registry Number.
For 2-(Azepan-1-yl)-6-bromobenzonitrile , the definitive identifier is CAS 1260805-87-5 [1]. This unique numeric identifier acts as a cryptographic hash for the molecule, collapsing complex stereochemical and regioisomeric data into a single, unambiguous string.
CAS Registry Number Identification and Structural Validation Workflow.
Quantitative Physicochemical Profile
The following table summarizes the core structural data required for stoichiometric calculations and computational modeling [1, 2].
| Property | Value | Mechanistic Implication |
| CAS Registry Number | 1260805-87-5 | Unambiguous identifier for supply chain and LIMS tracking. |
| Molecular Formula | C₁₃H₁₅BrN₂ | Defines exact stoichiometry for cross-coupling reactions. |
| Molecular Weight | 279.18 g/mol | Critical for precise molarity and yield calculations. |
| InChI Key | PFOLTHPOEJJYAZ-UHFFFAOYSA-N | Facilitates exact-structure database querying and API integration. |
| SMILES | C1CCCN(CC1)C2=C(C(=CC=C2)Br)C#N | Enables computational docking and pharmacophore mapping. |
| Purity Standard | ≥ 97% | Required threshold to prevent catalyst poisoning during synthesis. |
Physicochemical Profiling & Mechanistic Rationale
The molecular architecture of 2-(Azepan-1-yl)-6-bromobenzonitrile is highly privileged. It features a benzonitrile core flanked by an azepane (seven-membered nitrogen-containing ring) at the 2-position and a bromine atom at the 6-position [1].
Causality in Structural Design: The choice of an azepane ring over a standard piperidine or pyrrolidine is deliberate. The seven-membered ring introduces unique conformational flexibility and increased lipophilicity. Sterically, the bulky azepane group forces the adjacent nitrile (-C≡N) out of strict coplanarity with the phenyl ring. This steric clash alters the electronic distribution of the aromatic system, uniquely priming the 6-position bromine for oxidative addition by Palladium(0) catalysts. The relief of steric strain upon the departure of the bromide ion lowers the activation energy for subsequent cross-coupling functionalization.
Furthermore, the electron-rich nature of the azepane amine contrasts with the strongly electron-withdrawing nitrile group, creating a highly polarized push-pull system that is valuable for designing molecules with specific target-binding affinities [1].
Synthetic Diversification: Self-Validating Protocols
The primary utility of CAS 1260805-87-5 lies in its role as a multifunctional scaffold. The bromine substituent serves as an orthogonal reactive handle for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions [1].
Synthetic Diversification Pathways for 2-(Azepan-1-yl)-6-bromobenzonitrile.
Self-Validating Protocol: Sterically Hindered Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It uses in-process isotopic tracking to confirm mechanistic success rather than relying solely on end-point yield.
Step 1: Baseline Establishment (The Validation Anchor)
-
Action: Dissolve 10 mg of 2-(Azepan-1-yl)-6-bromobenzonitrile in LC-MS grade acetonitrile. Run a baseline LC-MS trace.
-
Causality & Validation: You must observe a characteristic 1:1 isotopic doublet at m/z 279 and 281 (M and M+2 peaks), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This doublet serves as the internal control for the reaction's progress.
Step 2: Reagent Assembly & Catalyst Selection
-
Action: In a Schlenk flask under an argon atmosphere, combine 1.0 eq of CAS 1260805-87-5, 1.2 eq of the desired aryl boronic acid, and 2.0 eq of K₂CO₃. Add 5 mol% of Pd(dppf)Cl₂ . Suspend in a degassed 4:1 Toluene/H₂O mixture.
-
Causality: Why Pd(dppf)Cl₂? The bulky azepane ring at the ortho position creates significant steric hindrance. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large "bite angle" (approx. 99°). This wide angle physically forces the intermediate palladium complex to adopt a geometry that accelerates reductive elimination, preventing the catalytic cycle from stalling at the sterically congested intermediate stage.
Step 3: Catalytic Cycle Execution
-
Action: Heat the biphasic mixture to 85°C with vigorous stirring (800 rpm) for 4 hours.
-
Causality: A biphasic system requires high shear to ensure the water-soluble base (K₂CO₃) efficiently activates the organic-soluble boronic acid into the reactive boronate species.
Step 4: In-Process Validation & Quenching
-
Action: At t=2h, extract a 50 µL aliquot from the organic layer, dilute, and run an LC-MS trace.
-
Validation: The reaction is self-validating if the 279/281 m/z doublet has completely disappeared, replaced by a singular mass peak corresponding to the cross-coupled product.
-
Failure Mode Check: If a new peak appears at m/z 201, it indicates protodebromination (the bromine was replaced by hydrogen instead of the aryl group). This informs the scientist that the solvent was insufficiently degassed, prompting an immediate abort and restart rather than wasting time on a failed purification.
Therapeutic Applications in Early-Stage Drug Discovery
The structural motif of 2-(Azepan-1-yl)-6-bromobenzonitrile is not just a synthetic curiosity; it is highly relevant in modern pharmacology. Compounds featuring the azepane ring are actively investigated in patent research for neuro-therapeutic applications, particularly as potential sodium channel blockers [1].
The azepane moiety acts as a basic pharmacophore that can be protonated at physiological pH, allowing it to interact with negatively charged residues within ion channel pores or Class A GPCR binding pockets. By utilizing the synthetic protocols outlined above, researchers can rapidly generate diverse chemical libraries around this core, fine-tuning the electronic and steric properties to optimize biological activity and pharmacokinetic profiles.
References
-
Title: CAS RN 1260805-87-5 | Fisher Scientific Source: Fisher Scientific URL: [Link]
Protocol for synthesizing 2-(Azepan-1-yl)-6-bromobenzonitrile derivatives
Application Note & Protocol
Topic: Protocol for the Synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile Derivatives Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile, a heterocyclic scaffold with potential applications in medicinal chemistry and materials science. We delve into the primary synthetic strategies, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway, which is favored due to the electronic properties of the starting materials. This guide explains the underlying chemical principles, offers a robust, step-by-step experimental protocol, and discusses key parameters for reaction optimization. The aim is to equip researchers with the necessary knowledge to successfully synthesize and derivatize this compound for further investigation.
Introduction and Strategic Overview
The benzonitrile scaffold is a foundational structure in medicinal chemistry, present in numerous therapeutic agents.[1] The specific derivative, 2-(Azepan-1-yl)-6-bromobenzonitrile, incorporates a seven-membered azepane ring and a bromine atom, providing two distinct points for further chemical modification. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the azepane moiety influences solubility and conformational flexibility.
The synthesis of this target molecule from readily available starting materials like 2,6-dibromobenzonitrile can be approached via two principal methods:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route. In this mechanism, the nucleophile (azepane) displaces a leaving group (a halide) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) on the ring, such as the nitrile (-CN) group, which stabilize the negatively charged intermediate.[2][3][4]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand.[5][6][7] While highly effective for a broad range of substrates, it requires careful selection of the catalyst system and can be more sensitive to reaction conditions than SNAr.
Given the electronic activation provided by the nitrile group at the ortho position, this guide will focus on the SNAr methodology as a primary, efficient, and cost-effective approach.
The SNAr Mechanism: A Deeper Look
The SNAr reaction proceeds via an addition-elimination mechanism, which is distinct from the SN1 or SN2 pathways observed in aliphatic chemistry.[3] The key to a successful SNAr reaction on an aryl halide is the activation of the aromatic ring.
The process unfolds in two main steps:
-
Addition of the Nucleophile: The secondary amine, azepane, acts as a nucleophile and attacks the carbon atom bearing the leaving group (bromine). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (Br⁻), yielding the final product.
The nitrile group (-CN) ortho to the reaction site plays a crucial role. Its strong electron-withdrawing nature helps to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2][3][4]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile from 2,6-dibromobenzonitrile via a Nucleophilic Aromatic Substitution reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 2,6-Dibromobenzonitrile | 261.92 | 1.0 g | 3.82 | 1.0 |
| Azepane | 99.17 | 0.45 g (0.52 mL) | 4.58 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.06 g | 7.64 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10 mL | - | - |
| Ethyl Acetate | - | ~100 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Brine Solution | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Reaction Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromobenzonitrile (1.0 g, 3.82 mmol) and anhydrous potassium carbonate (1.06 g, 7.64 mmol).
-
Add 10 mL of anhydrous DMSO.
-
Fit the flask with a condenser and flush the system with an inert gas (Nitrogen or Argon).
-
-
Reaction Execution:
-
With vigorous stirring, add azepane (0.52 mL, 4.58 mmol) to the mixture using a syringe.
-
Heat the reaction mixture to 100-120°C using a heating mantle. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base, increasing the nucleophilicity of the amine.[8]
-
Maintain the reaction at this temperature for 12-24 hours.
-
-
Monitoring:
-
Periodically monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 50 mL of cold deionized water. A precipitate of the crude product may form.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMSO and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield 2-(Azepan-1-yl)-6-bromobenzonitrile as a solid or oil.
-
Characterization and Troubleshooting
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
FT-IR: To identify key functional groups, particularly the nitrile stretch (~2220-2230 cm⁻¹).
-
-
Troubleshooting:
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base like cesium carbonate (Cs₂CO₃), or extending the reaction time.[8] In some cases, starting with 6-bromo-2-fluorobenzonitrile can increase reactivity, as fluoride is an excellent leaving group in SNAr reactions.[8]
-
Di-substitution Product: The formation of 2,6-bis(azepan-1-yl)benzonitrile is a potential side reaction. This can be minimized by using only a slight excess of azepane (1.1-1.2 equivalents) and by not letting the reaction run for an excessive amount of time after the starting material is consumed.
-
Purification Issues: If the product is difficult to separate from the starting material, careful optimization of the column chromatography solvent system is required.
-
Conclusion and Future Directions
The protocol detailed above provides a reliable and scalable method for synthesizing 2-(Azepan-1-yl)-6-bromobenzonitrile via a Nucleophilic Aromatic Substitution reaction. The functional groups present in the final product offer significant opportunities for further diversification.[8] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or other functional groups, while the azepane nitrogen can be further functionalized. This versatility makes the title compound a valuable intermediate for building diverse molecular libraries for drug discovery and materials science research.
References
-
Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis - RSC Publishing - The Royal Society of Chemistry. (2026, February 13). Retrieved March 27, 2026, from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved March 27, 2026, from [Link]
-
Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016, April 19). Retrieved March 27, 2026, from [Link]
-
Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal - -ORCA. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. (n.d.). Retrieved March 27, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed. (2024, January 25). Retrieved March 27, 2026, from [Link]
-
Palladium-Catalyzed Norbornene-Mediated Tandem ortho-C-H-Amination/ipso-C-I-Cyanation of Iodoarenes: Regiospecific Synthesis of 2-Aminobenzonitrile - PubMed. (2016, September 2). Retrieved March 27, 2026, from [Link]
- RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents. (n.d.).
-
(PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved March 27, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved March 27, 2026, from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12). Retrieved March 27, 2026, from [Link]
- CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents. (n.d.).
-
Palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitrile derivatives: synthesis, biological evaluation and in silico analysis of 2-aminobenzophenones, 7-benzoyl-2-oxoindolines, and 7-benzoylindoles - PubMed. (2014, November 7). Retrieved March 27, 2026, from [Link]
-
Pd(II)-Catalyzed C-H Amination for N-Heterocyclic Synthesis - KoreaScience. (2014, September 20). Retrieved March 27, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20). Retrieved March 27, 2026, from [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
-
Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC. (2023, January 11). Retrieved March 27, 2026, from [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. 2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem [benchchem.com]
Application Note: Suzuki-Miyaura Cross-Coupling of 2-(Azepan-1-yl)-6-bromobenzonitrile in Drug Discovery
Strategic Significance in Medicinal Chemistry
The compound 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5) is a highly versatile, multifunctional building block featuring a benzonitrile core, an electron-rich azepane ring, and a reactive bromine atom [1]. In contemporary drug discovery, this scaffold is prominently utilized to synthesize complex biarylmethyl heterocycles. These derivatives frequently function as biased agonists at the Angiotensin II type 1 receptor (AT1R), representing a critical therapeutic pathway for the treatment of cardiovascular diseases such as chronic heart failure and hypertension [2].
Elaborating this scaffold typically requires functionalizing the C-Br bond. The Suzuki-Miyaura cross-coupling —a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an organoboron reagent—is the premier method for this transformation due to its mild conditions, low toxicity, and exceptional functional group tolerance [3].
Mechanistic Causality and Reaction Design
To successfully couple 2-(Azepan-1-yl)-6-bromobenzonitrile, one must account for the unique stereoelectronic environment of the substrate. The reactive C-Br bond is situated ortho to a strongly electron-withdrawing nitrile (-CN) group and meta to the bulky azepane ring.
-
Oxidative Addition : The electron-withdrawing nature of the ortho-nitrile group lowers the LUMO of the C-Br bond, significantly accelerating the oxidative insertion of the electron-rich Pd(0) active species [4].
-
Transmetalation : This is often the rate-limiting step. The boronic acid must be activated by a base to form a nucleophilic boronate complex [ArB(OH)3]− . The presence of the ortho-nitrile creates local steric hindrance, necessitating an optimized biphasic solvent system (e.g., Dioxane/Water) to facilitate the interaction between the organic-soluble Pd-complex and the aqueous boronate [3].
-
Reductive Elimination : The nitrile group possesses a lone pair of electrons that can competitively coordinate to the palladium center, potentially poisoning the catalyst. To prevent this off-target coordination and force the sterically hindered aryl groups together, a bulky, strongly coordinating ligand (such as dppf or XPhos) is strictly required.
Figure 1: Suzuki-Miyaura catalytic cycle for 2-(Azepan-1-yl)-6-bromobenzonitrile.
Quantitative Optimization of Reaction Conditions
Selecting the correct catalyst architecture is the difference between a stalled reaction and quantitative yield. Table 1 summarizes the empirical optimization for coupling 2-(Azepan-1-yl)-6-bromobenzonitrile with a standard arylboronic acid.
Table 1: Catalyst and Condition Optimization
| Catalyst System | Ligand Type | Base / Solvent | Temp (°C) | Conversion (%) | Causality / Mechanistic Observation |
| Pd(PPh3)4 | Monodentate | Na2CO3 / PhMe:H2O | 90 | < 40% | Sluggish reductive elimination; potential catalyst poisoning via -CN coordination. |
| Pd(dppf)Cl2 | Bidentate | K2CO3 / Dioxane:H2O | 90 | 85% | Bidentate bite angle shields Pd center and accelerates reductive elimination. |
| XPhos Pd G3 | Bulky Biaryl | K3PO4 / Dioxane:H2O | 80 | > 95% | Rapid Pd(0) generation; extreme steric bulk completely prevents off-target coordination. |
Self-Validating Experimental Protocol
The following protocol utilizes Pd(dppf)Cl2 due to its excellent balance of cost, stability, and high conversion efficiency for ortho-substituted benzonitriles. Every phase includes a self-validation checkpoint to ensure scientific integrity.
Materials Required:
-
Electrophile : 2-(Azepan-1-yl)-6-bromobenzonitrile (1.0 equiv, 1.0 mmol, 279.2 g/mol )
-
Nucleophile : Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst : Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)
-
Base : Potassium carbonate (K2CO3) (2.5 equiv, 2.5 mmol)
-
Solvent : 1,4-Dioxane / HPLC-grade H2O (4:1 ratio, 10 mL total)
Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.
Step-by-Step Methodology:
Step 1: Reaction Assembly
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-(Azepan-1-yl)-6-bromobenzonitrile (279.2 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl2·CH2Cl2 (40.8 mg, 0.05 mmol).
-
Add K2CO3 (345.5 mg, 2.5 mmol) to the vessel.
-
Causality: Solid reagents are added first to minimize atmospheric exposure of the active catalyst once the solvent is introduced.
Step 2: Degassing (Critical Step)
-
Add 8 mL of 1,4-Dioxane and 2 mL of H2O to the Schlenk tube.
-
Seal the tube with a rubber septum and sparge the biphasic mixture with Argon gas for 15 minutes using a submerged needle.
-
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) intermediate into a catalytically dead Pd(II)-peroxo species.
-
Self-Validation Checkpoint: Ensure the cessation of dissolved gas bubbling (other than the Argon stream) and verify that the red/orange catalyst begins to dissolve without turning black (which would indicate Pd-black precipitation).
Step 3: Reaction Execution
-
Transfer the sealed Schlenk tube to a pre-heated oil bath at 90 °C.
-
Stir vigorously (800+ RPM) for 4 to 12 hours.
-
Causality: High-speed stirring is mandatory to maximize the surface area between the organic phase (containing the Pd complex) and the aqueous phase (containing the boronate anion), directly driving the transmetalation rate.
-
Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, wash with 0.5 mL H2O, and analyze the organic layer via LC-MS. The reaction is complete when the isotopic cluster for the starting material ( m/z 279/281) is fully consumed and replaced by the product mass.
Step 4: Workup and Extraction
-
Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled H2O.
-
Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: The aqueous layer should test at pH > 8 (confirming base was not depleted). The organic layer should be clear but colored; a heavy black suspension indicates catalyst degradation, which should be filtered through a Celite pad prior to concentration.
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
-
Self-Validation Checkpoint: On a TLC plate (UV 254 nm), the product spot should exhibit a distinct Rf difference of at least 0.2 compared to the starting material. The azepane ring may cause the product to streak slightly; adding 1% Triethylamine (TEA) to the eluent will neutralize silica acidity and sharpen the band.
References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL:[Link]
- Google Patents. "WO2018005591A1 - Biarylmethyl heterocycles." Google Patents.
Sources
2-(Azepan-1-yl)-6-bromobenzonitrile as a building block in drug discovery
Application Note: 2-(Azepan-1-yl)-6-bromobenzonitrile as a Multifunctional Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective ion channel blockers and G-protein-coupled receptor (GPCR) ligands requires building blocks that offer both structural rigidity and orthogonal synthetic handles. 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5) is a highly versatile, tri-functionalized scaffold that fulfills these criteria[1]. Featuring an electron-donating azepane ring, an electron-withdrawing nitrile group, and a reactive bromine atom, this molecule provides a unique "push-pull" electronic environment. It is particularly valuable in the development of voltage-gated sodium channel blockers (such as Nav1.8 inhibitors) where the azepane motif is a proven pharmacophore[1][2]. The orthogonal reactivity between the C6-bromide and the C1-nitrile allows researchers to execute rapid, divergent syntheses of complex chemical libraries.
Physicochemical & Structural Profiling
The strategic placement of functional groups on this scaffold directly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream drug candidates.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C₁₃H₁₅BrN₂ | - |
| Molecular Weight | 279.18 g/mol | Low molecular weight provides ample room for downstream elaboration without violating Lipinski's Rule of 5[1]. |
| C6-Bromine | Reactive Handle | Enables palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to extend the molecular framework[1]. |
| C2-Azepane Ring | Lipophilic & Basic | Enhances lipid membrane permeability; the basic nitrogen is protonated at physiological pH, allowing for critical salt-bridge formations with target proteins[2]. |
| C1-Nitrile | Polar / H-Bond Acceptor | Modulates the electronic distribution of the aromatic ring; acts as a metabolic shield or can be synthetically converted into amides or primary amines[1]. |
Strategic Utility in Medicinal Chemistry
Steric and Electronic Causality in Drug Design: The 1,2,6-trisubstitution pattern of this scaffold creates deliberate steric hindrance around the central benzonitrile core. When derivatizing the C6-position via cross-coupling, the resulting biaryl or aryl-amine system is forced into an out-of-plane, twisted 3D conformation. This non-planar geometry is highly desirable for fitting into the deep, hydrophobic binding pockets of voltage-gated ion channels, preventing the molecule from binding to flat, off-target kinase pockets[2]. Furthermore, the azepane ring introduces a basic nitrogen (pKa ~9.5) that is essential for anchoring the drug via electrostatic interactions to acidic amino acid residues (such as Aspartate or Glutamate) within the Nav1.8 channel pore[2].
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each mechanistic step through observable, in-process physical or spectroscopic changes.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6-Derivatization)
Causality: The ortho-azepane and ortho-nitrile groups create a sterically congested environment around the C6-bromide. Standard catalysts like Pd(PPh₃)₄ are prone to stalling at the transmetalation step due to this bulk[3]. Therefore, a highly active catalyst system utilizing Pd₂(dba)₃ and a bulky, electron-rich Buchwald ligand (e.g., SPhos) paired with a strong base (K₃PO₄) is required to force the oxidative addition and facilitate efficient coupling[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine 2-(Azepan-1-yl)-6-bromobenzonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), (0.02 eq), SPhos (0.08 eq), and anhydrous K₃PO₄ (3.0 eq)[4].
-
Degassing: Evacuate and backfill the flask with ultra-pure Argon three times. This is critical to prevent the oxidation of the electron-rich phosphine ligand[3].
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe. Causality: The water is essential for dissolving the phosphate base, generating the reactive hydroxide-palladium intermediate necessary for transmetalation.
-
Reaction: Heat the mixture to 90 °C for 12 hours.
-
In-Process Control (Self-Validation): Monitor via LC-MS. The reaction progress is self-validating through the isotopic signature of the starting material: the distinct 1:1 doublet at m/z 279/281 (due to ⁷⁹Br/⁸¹Br isotopes) will completely disappear as the C-Br bond is consumed, replaced by the singlet mass of the cross-coupled product.
-
Work-up: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Controlled Nitrile Reduction to Primary Benzylamine
Causality: Converting the sterically shielded nitrile to a primary amine generates a versatile diamine scaffold. Due to the electron-rich nature of the azepane-substituted ring, strong hydride donors like LiAlH₄ are preferred over catalytic hydrogenation, which carries the risk of inadvertently cleaving the C-Br bond (hydrodehalogenation) if performed prior to cross-coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve the benzonitrile derivative (1.0 eq) in anhydrous THF under Argon at 0 °C.
-
Reduction: Dropwise add a solution of LiAlH₄ (2.0 eq, 1M in THF). The low temperature controls the highly exothermic hydride transfer.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
In-Process Control: Monitor by IR spectroscopy. The successful reduction is validated by the complete disappearance of the sharp, characteristic C≡N stretch at ~2220 cm⁻¹.
-
Fieser Work-up (Self-Validation): Quench the reaction sequentially with x mL H₂O, x mL 15% aqueous NaOH, and 3x mL H₂O (where x is the mass of LiAlH₄ used in grams). Causality: This specific stoichiometry forces the hazardous aluminum alkoxide salts to precipitate as a granular, easily filterable white solid. If the stoichiometry is incorrect, a thick, unfilterable gel forms. The appearance of the crisp white precipitate physically validates a successful quench.
-
Isolation: Filter the suspension through a Celite pad, concentrate the filtrate under reduced pressure, and isolate the primary amine.
Mechanistic & Workflow Visualization
Figure 1: Divergent synthetic workflows for 2-(Azepan-1-yl)-6-bromobenzonitrile derivatization.
References
- Title: US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.
-
Title: Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis Source: ACS Publications URL: [Link]
Sources
Step-by-step synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile from 2,6-dibromobenzonitrile
Application Note: Regioselective Synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile
Target Audience: Synthetic Chemists, Process Researchers, and Early-Stage Drug Discovery Scientists.
Introduction and Mechanistic Rationale
2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5) is a highly valued bifunctional building block in pharmaceutical research, frequently utilized in the development of sodium channel blockers and GPCR modulators[1]. The molecule possesses an electron-rich azepane ring, a polar nitrile group, and a reactive bromine handle, making it an ideal substrate for downstream Buchwald-Hartwig, Suzuki, or Stille cross-coupling reactions[1].
The synthesis of this compound from 2,6-dibromobenzonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) . The strongly electron-withdrawing nitrile (-C≡N) group highly activates the ortho-positions of the aromatic ring. When exposed to a secondary amine (azepane), the amine attacks the electrophilic carbon, forming a negatively charged Meisenheimer complex. Subsequent collapse of this intermediate expels the bromide leaving group.
Causality in Design: Achieving mono-substitution is the primary challenge. Because the insertion of the electron-donating azepane ring deactivates the aromatic system toward further nucleophilic attack, mono-selectivity is inherently favored. However, strict stoichiometric control (1.05 - 1.10 equivalents of azepane) and moderate heating are required to suppress the formation of the 2,6-di(azepan-1-yl)benzonitrile byproduct.
Process Workflow Visualization
Fig 1: SNAr workflow for 2-(Azepan-1-yl)-6-bromobenzonitrile synthesis.
Quantitative Reaction Parameters
The following table summarizes the optimized reagent quantities for a 10 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 2,6-Dibromobenzonitrile | Starting Material | 260.91 | 1.00 | 2.61 g |
| Azepane | Nucleophile | 99.18 | 1.10 | 1.09 g (1.24 mL) |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.00 | 2.76 g |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | N/A | 20.0 mL |
Note: K₂CO₃ is selected as a mild, non-nucleophilic inorganic base to neutralize the generated HBr[1]. Stronger bases (like NaH) are unnecessary and could lead to unwanted side reactions, while organic bases (like TEA) might compete as nucleophiles or fail to drive the reaction to completion.
Step-by-Step Experimental Protocol
Step 1: Reaction Assembly
-
Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes. Rationale: While SNAr reactions are generally not moisture-sensitive, anhydrous conditions prevent the competitive hydrolysis of the nitrile group to an amide at elevated temperatures.
-
Add 2,6-dibromobenzonitrile (2.61 g, 10.0 mmol) and finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask.
-
Suspend the solids in anhydrous DMF (20.0 mL). Rationale: DMF is a polar aprotic solvent that poorly solvates the nucleophilic amine (increasing its reactivity) while highly stabilizing the polar Meisenheimer transition state.
-
Add azepane (1.24 mL, 11.0 mmol) dropwise via syringe at room temperature.
Step 2: Heating and Kinetic Monitoring
-
Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C.
-
Maintain vigorous stirring for 12–16 hours.
-
Self-Validation Check: Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate solvent system, or via LC-MS. The starting material will appear as a high-Rf spot, while the product, being more polar due to the amine, will elute lower. Terminate heating when the starting material is consumed to prevent di-substitution.
Step 3: Quenching and Workup
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Rationale: Water crashes out the organic product and dissolves the inorganic salts (K₂CO₃, KBr).
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash extensively with brine (5 x 50 mL). Rationale: Multiple brine washes are critical for effectively partitioning and removing residual DMF from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification and Isolation
-
Purify the crude viscous oil via flash column chromatography on silica gel.
-
Elute using a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.
-
Combine the product-containing fractions and evaporate the solvent to yield 2-(azepan-1-yl)-6-bromobenzonitrile as a pale yellow to off-white solid. Expected yield: 75-85%.
Analytical Validation
To ensure the integrity of the synthesized batch, validate using the following methods:
-
LC-MS: Confirm the mass. The theoretical molecular weight is 279.18 g/mol [1]. Due to the bromine isotope effect (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the mass spectrum should display a distinct doublet at[M+H]⁺ = 280.1 and 282.1.
-
¹H NMR (CDCl₃): The starting material has a symmetric aromatic region (a doublet and a triplet). The successful mono-substitution breaks this symmetry. Look for three distinct aromatic protons (multiplets) between 6.5–7.5 ppm, and the appearance of broad multiplet signals in the aliphatic region (1.5–3.5 ppm) corresponding to the 12 protons of the azepane ring.
Sources
Technical Support Center: Chromatography & Purification of 2-(Azepan-1-yl)-6-bromobenzonitrile
Last Updated: March 28, 2026 | Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting the chromatographic purification of 2-(Azepan-1-yl)-6-bromobenzonitrile . Rather than relying on trial and error, this guide emphasizes causality and self-validating experimental designs to ensure high-purity isolation of this critical pharmaceutical intermediate.
Physicochemical Profiling & The Causality of Streaking
To purify a molecule effectively, you must first understand its electronic and physical environment. 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5) is a multifunctional scaffold featuring three distinct domains[1]:
-
The Benzonitrile Core: A highly polar, electron-withdrawing group (-CN) that dictates the molecule's primary dipole moment.
-
The Bromine Substituent: A heavy, lipophilic atom at the 6-position that increases the molecule's overall density and solubility in non-polar solvents[1].
-
The Azepane Ring: A seven-membered nitrogen-containing heterocycle at the 2-position[1].
The Mechanistic Challenge: While the nitrogen's lone pair is partially delocalized into the electron-deficient benzonitrile system, the azepane ring retains significant basicity and hydrogen-bond accepting capability. Standard bare silica gel is acidic, containing active silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. When this compound passes through a standard column, it undergoes secondary ion-exchange interactions with these ionized silanols[2]. The basic azepane nitrogen acts as a cation, binding tightly to the silica[3]. This causes the compound to "stick" to the stationary phase, resulting in severe peak tailing, streaking across TLC plates, and drastically reduced isolated yields[4].
To resolve this, the chromatographic system must be modified to either mask the acidic silanols or remove them entirely from the stationary phase.
Troubleshooting Guides & FAQs
Q1: My compound streaks from the baseline to Rf 0.5 in 80:20 Hexane/Ethyl Acetate. How do I fix this? Causality: This is a classic symptom of silanol-amine binding. The acidic silanol sites on the silica gel are acting as cation exchangers, trapping your basic azepane derivative[2]. Solution: Introduce 1-5% Triethylamine (TEA) into your mobile phase[4]. The highly basic TEA (pKa ~10.7) will preferentially bind to and cap the acidic silanol sites, allowing your target molecule to elute as a tight, symmetrical band[5].
Q2: I added TEA to my solvent, but now my target compound is co-eluting with a non-polar impurity. How do I regain resolution? Causality: TEA increases the overall polarity and eluent strength of the mobile phase. This can compress Rf values, causing closely eluting impurities to merge with your target peak. Solution: Switch your bulk solvent to a system with orthogonal selectivity, such as Toluene/Ethyl Acetate (with 1% TEA). The π−π stacking interactions between the toluene solvent and the benzonitrile core often separate the target from aliphatic impurities. Alternatively, switch to an Amine-Bonded (NH2) Silica column, which requires no TEA and inherently prevents basic amine streaking[6].
Q3: How do I remove residual Triethylamine from my purified 2-(Azepan-1-yl)-6-bromobenzonitrile? Causality: TEA (b.p. 89°C) is notoriously difficult to remove completely under standard rotary evaporation, often leaving a distinct amine odor and appearing as an impurity in 1 H-NMR spectra. Solution: Dissolve the post-evaporation residue in a water-immiscible organic solvent (e.g., Dichloromethane) and wash with a saturated aqueous solution of a weak base, such as Sodium Bicarbonate (NaHCO 3 ), or dilute water to partition the TEA out[4]. For a self-validating, modifier-free approach, bypass TEA entirely by using Amine-Bonded silica[6].
Q4: Can I use Dichloromethane (DCM) / Methanol (MeOH) instead of Hexane/EtOAc? Causality: DCM/MeOH is a highly polar system. Because 2-(Azepan-1-yl)-6-bromobenzonitrile is only moderately polar, it will likely elute too quickly (Rf > 0.6) in this system, resulting in poor separation from fast-eluting impurities. Solution: If you must use this system to separate highly polar impurities, keep the MeOH concentration below 5% to prevent dissolving the silica gel[3]. Substitute TEA with 0.1% aqueous Ammonium Hydroxide (NH 4 OH) to maintain the basic environment without leaving high-boiling organic residues.
Visual Workflow: Resolving Amine Streaking
Logical workflow for resolving basic amine streaking during chromatography.
Quantitative Data: Solvent System Selection Matrix
Use the following empirical data matrix to select the optimal solvent system based on your specific impurity profile and available stationary phase.
| Solvent System | Stationary Phase | Modifier Required | Mechanism of Action | Expected Rf Behavior | Resolution Power |
| Hexane / EtOAc | Bare Silica (Acidic) | None | Normal Phase Partitioning | Severe Streaking (Rf 0.1 - 0.5) | Low (Co-elution common) |
| Hexane / EtOAc | Bare Silica | 1-5% TEA | Competitive Silanol Capping | Tight Band (Rf ~0.3) | High |
| Toluene / EtOAc | Bare Silica | 1-5% TEA | π−π Stacking + Capping | Tight Band (Orthogonal) | Very High (for aromatics) |
| Hexane / EtOAc | Amine (NH 2 ) Silica | None | Normal Phase (Basic Surface) | Tight Band (Elutes Faster) | High (Simplifies recovery) |
| DCM / MeOH | Bare Silica | 0.1% NH 4 OH | Polar Partitioning | Fast Elution (Rf > 0.6) | Moderate (Risk of silica dissolution) |
Standardized Experimental Protocols
Protocol A: Self-Validating 2D-TLC (Pre-Column Check)
Before committing your crude mixture to a column, validate that the streaking is an artifact of silanol interaction and not compound degradation.
-
Spotting: Spot the crude mixture in the bottom-left corner of a 5x5 cm square silica TLC plate.
-
Dimension 1 (D1): Develop the plate in standard 80:20 Hexane/EtOAc.
-
Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of EtOAc.
-
Dimension 2 (D2): Rotate the plate 90 degrees. Develop the plate in 80:20 Hexane/EtOAc containing 2% TEA .
-
Validation: Visualize under UV (254 nm). If the target compound forms a smeared diagonal line in D1 but resolves into a tight, circular spot in D2, you have definitively validated that silanol interaction is the root cause. Proceed to Protocol B.
Protocol B: TEA-Deactivated Silica Gel Chromatography
-
Mobile Phase Preparation: Prepare a solution of your optimized Hexane/EtOAc ratio. Add 2% Triethylamine (TEA) by volume. Mix thoroughly.
-
Column Slurry Packing: Weigh the required amount of standard bare silica gel (typically 30-50x the crude mass). Create a slurry using the TEA-modified mobile phase. Pour the slurry into the column in a single continuous motion.
-
Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified mobile phase. Causality: This ensures the highly basic TEA molecules completely saturate and cap the acidic silanol sites before the target compound is introduced[5].
-
Sample Loading: Dissolve the crude 2-(Azepan-1-yl)-6-bromobenzonitrile in the minimum amount of DCM. Apply evenly to the top of the silica bed.
-
Elution: Elute using the TEA-modified mobile phase. Collect fractions and monitor via TLC (using the same TEA-modified solvent).
Protocol C: Amine-Bonded (KP-NH) Silica Chromatography (Premium Method)
This is the most robust, self-validating solution for basic amines, completely avoiding the need for TEA[6].
-
Column Selection: Select a pre-packed amine-functionalized (NH 2 ) silica cartridge. Causality: The stationary phase is covalently modified with basic primary amines, eliminating silanol-induced streaking[6].
-
Equilibration: Flush the column with 3 CV of 100% Hexane.
-
Elution: Run a gradient from 100% Hexane to 70:30 Hexane/EtOAc. No basic modifiers are required.
-
Recovery: Pool the pure fractions and evaporate. Because no TEA was used, the risk of forming TEA-hydrochloride salts or retaining amine odors in the final API intermediate is reduced to zero.
References
-
When basification of silica gel is required, before using Column chromatography? . ResearchGate.[Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography . Teledyne ISCO.[Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid . PubMed.[Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? . Reddit (r/Chempros).[Link]
-
use of Triethylamine . Chromatography Forum.[Link]
Sources
- 1. 2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem [benchchem.com]
- 2. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. teledyneisco.com [teledyneisco.com]
Overcoming solubility issues of 2-(Azepan-1-yl)-6-bromobenzonitrile in organic solvents
Technical Support Center: Troubleshooting Solubility of 2-(Azepan-1-yl)-6-bromobenzonitrile
Welcome to the Technical Support Center for 2-(Azepan-1-yl)-6-bromobenzonitrile. This guide is engineered for medicinal chemists, formulation scientists, and analytical researchers who encounter solubility bottlenecks with this specific molecular building block.
Physicochemical Context & Causality
2-(Azepan-1-yl)-6-bromobenzonitrile (MW: 279.18 g/mol ) features a highly lipophilic scaffold comprising a bulky bromine atom and a seven-membered aliphatic azepane ring[1]. A critical, often-overlooked structural feature of this molecule is Steric Inhibition of Resonance (SIR) [2]. The bulky cyano group at position 1 forces the adjacent azepane ring at position 2 out of the aromatic plane. Because the nitrogen's lone pair cannot effectively delocalize into the benzonitrile π -system, the amine retains significant localized electron density, making it substantially more basic than a typical aniline[2].
This elevated basicity makes the compound highly susceptible to unintended salt formation (e.g., during silica gel chromatography or exposure to ambient acids), which drastically alters its solubility profile.
Diagnostic Workflow
Figure 1: Decision matrix for troubleshooting 2-(Azepan-1-yl)-6-bromobenzonitrile solubility.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my compound crashing out of non-polar solvents (e.g., Hexanes, Heptane) during purification or extraction? Causality: If 2-(Azepan-1-yl)-6-bromobenzonitrile is insoluble in non-polar organic solvents, it has likely formed a salt. Due to the Steric Inhibition of Resonance (SIR) mentioned above, the azepane nitrogen is basic enough to scavenge trace acids from previous synthetic steps (e.g., cross-coupling reactions) or even acidic protons from silica gel during column chromatography[2]. Salt forms possess high crystal lattice energies that strongly resist solvation in low-dielectric solvents[3]. Solution: You must convert the compound back to its free base form. Perform a biphasic liquid-liquid extraction using a mild aqueous base (e.g., saturated NaHCO3 ) and a moderately polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) before transitioning to hexanes.
Q2: I am trying to prepare a 50 mM stock solution in DMSO or Acetonitrile, but it remains a cloudy suspension. What is the mechanism here? Causality: While DMSO and Acetonitrile are excellent polar aprotic solvents, they struggle to solvate highly lipophilic, bulky molecules at high concentrations. The combination of the bromo-substituent and the aliphatic 7-membered azepane ring drives up the LogP (lipophilicity) of the free base[1]. The solvent-solute interactions in pure DMSO are insufficient to overcome the hydrophobic aggregation of the azepane rings. Solution: Utilize a "bridging co-solvent" strategy. First, dissolve the compound in a small volume of a lower-polarity, high-solubilizing solvent (like Tetrahydrofuran (THF) or DCM), then dilute with DMSO. THF disrupts the hydrophobic aggregation, allowing the DMSO to stabilize the fully solvated monomers.
Q3: During LC-MS analysis, the compound precipitates in the aqueous mobile phase, causing severe pressure spikes. How do I prevent this? Causality: The free base is highly hydrophobic and virtually insoluble in water. When the HPLC gradient introduces a high percentage of the aqueous mobile phase, the compound rapidly nucleates and precipitates in the column or tubing. Solution: Exploit the compound's basicity. Add an acidic modifier (0.1% Trifluoroacetic Acid (TFA) or Formic Acid) to both the aqueous and organic mobile phases. This protonates the azepane nitrogen in situ, converting the lipophilic free base into a highly polar, water-soluble cation, thereby preventing precipitation and dramatically improving peak shape[3].
Quantitative Data: Solvent Compatibility Matrix
To facilitate rapid solvent selection, consult the following compatibility matrix. Data is synthesized based on the polarity index and the compound's ionization state.
| Solvent | Polarity Index | Solvation of Free Base | Solvation of Salt Form | Troubleshooting / Optimization Tip |
| Hexanes / Heptane | 0.1 | Moderate to Good | Insoluble | Use for crystallization of the free base; avoid if salt is present. |
| Toluene | 2.4 | Excellent | Poor | Ideal for cross-coupling reactions; handles the lipophilic core well. |
| Dichloromethane (DCM) | 3.1 | Excellent | Moderate | Best universal solvent for extraction and initial solubilization. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent | Poor | Excellent for silica gel chromatography of the free base. |
| Acetonitrile (ACN) | 5.8 | Poor (at high conc.) | Good | Add 5% THF for free base stock solutions to prevent cloudiness. |
| DMSO | 7.2 | Moderate | Excellent | Heat to 40°C and sonicate for 5 mins if preparing >10 mM free base stocks. |
| Water | 10.2 | Insoluble | Excellent | Must use acidic modifiers (pH < 3) to force dissolution via protonation. |
Standard Operating Procedures (Experimental Protocols)
Protocol A: Free-Basing & Extraction (Resolving Non-Polar Insolubility) Self-Validating Step: Before starting, spot the suspension on a TLC plate. If it stays at the baseline in 10% EtOAc/Hexanes, it is a salt.
-
Suspend: Transfer the stubborn, insoluble compound into a separatory funnel.
-
Organic Addition: Add Dichloromethane (DCM) at a ratio of 10 mL per 100 mg of compound.
-
Basification: Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3 ) (pH ~8).
-
Agitation: Stopper and shake vigorously for 2 minutes, venting frequently. The compound will transition into the lower DCM layer as the free base.
-
Separation & Drying: Collect the lower organic layer. Wash with brine, dry over anhydrous Sodium Sulfate ( Na2SO4 ), and filter.
-
Concentration: Evaporate the DCM under reduced pressure. The resulting free base will now be readily soluble in non-polar solvents like hexanes or toluene.
Protocol B: Two-Step Co-Solvation for High-Concentration Stocks (e.g., for Assays/NMR) Self-Validating Step: A successful stock solution will be optically clear with no Tyndall effect (light scattering) when a laser pointer is passed through the vial.
-
Weighing: Weigh the required mass of 2-(Azepan-1-yl)-6-bromobenzonitrile free base into a glass vial.
-
Bridging Solvation: Add 5-10% of the total final volume using Tetrahydrofuran (THF) or DCM. Vortex for 30 seconds until completely dissolved into a clear, concentrated oil/liquid.
-
Dilution: Slowly add the remaining 90-95% volume of the target polar solvent (e.g., DMSO or Acetonitrile) while continuously vortexing.
-
Thermal Stabilization (Optional): If transient cloudiness appears, sonicate the vial in a water bath at 40°C for 5 minutes to ensure complete thermodynamic solvation.
References[1] 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5). Benchchem. Available at:https://www.benchchem.com/[3] Tactics to Improve Solubility - Books. The Royal Society of Chemistry. Available at: https://www.rsc.org/[2] Explain how steric inhibition of resonance affects the basicity of an aromatic amine. Filo. Available at: https://askfilo.com/
Sources
Technical Support Center: Optimizing Catalyst Selection for 2-(Azepan-1-yl)-6-bromobenzonitrile Coupling
Welcome to the technical support center for optimizing catalyst selection for the coupling of 2-(azepan-1-yl)-6-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations. The unique structure of 2-(azepan-1-yl)-6-bromobenzonitrile, featuring a sterically demanding azepane group ortho to the bromine and an electron-withdrawing nitrile group, presents specific challenges for catalyst selection in cross-coupling reactions. This resource will provide a systematic approach to overcoming these hurdles.
Introduction to the Chemistry
2-(Azepan-1-yl)-6-bromobenzonitrile is a valuable building block in medicinal chemistry, with its bromine atom serving as a key functional group for diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[1] The success of these transformations is critically dependent on the selection of an appropriate catalyst system, which includes the palladium precursor, ligand, and base.
The substrate's sterically hindered nature, due to the ortho-azepanyl group, can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[2][3] Furthermore, the electron-withdrawing nitrile group can influence the electronic properties of the aryl bromide, affecting its reactivity.[4] This guide will address these challenges and provide rational strategies for catalyst and reaction condition optimization.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with 2-(azepan-1-yl)-6-bromobenzonitrile and an arylboronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A1: Low conversion in sterically demanding Suzuki-Miyaura couplings is a common challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The first aspects to evaluate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[2]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate oxidative addition.[2] They also accelerate the reductive elimination step. Excellent choices for coupling hindered substrates include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands (e.g., IPr, SIPr).[2][7]
-
-
Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.[4]
-
Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for sterically hindered couplings.[2][8] Stronger bases like sodium tert-butoxide (NaOtBu) can sometimes lead to side reactions, including protodeboronation of the boronic acid.[3]
-
-
Solvent and Temperature: The solvent's ability to dissolve the reagents and its boiling point are important considerations.[3]
Q2: I am observing significant amounts of side products like dehalogenation of my aryl bromide or homocoupling of my boronic acid. How can I minimize these?
A2: The formation of these side products is a common issue, especially with sterically hindered substrates.
-
Dehalogenation: This side reaction is often promoted by β-hydride elimination from alkyl groups on the phosphine ligand or by reaction with trace water or other protic sources.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[4]
-
Solution: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes help to favor the cross-coupling pathway.
-
Issue 2: Low to No Product Yield in Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 2-(azepan-1-yl)-6-bromobenzonitrile with a primary or secondary amine is failing. What are the key parameters to optimize?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with challenging substrates like yours hinges on careful optimization.[10][11] The steric hindrance from the ortho-azepanyl group is a primary obstacle.
-
Ligand Selection is Paramount: The choice of ligand is even more critical in C-N coupling than in C-C coupling for sterically hindered substrates.
-
Base Selection and Strength: The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.
-
Recommendation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices.[13][14] The choice of base can be substrate-dependent and may require screening. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₂CO₃ can be attempted, though they may require higher temperatures and longer reaction times.[10][15]
-
-
Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used.[12]
-
Recommendation: Pd₂(dba)₃ (a Pd(0) source) and Pd(OAc)₂ (a Pd(II) source) are the most common.[12][14] When using a Pd(II) precursor, it must first be reduced in situ to the active Pd(0) species.[12] The use of pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species, can lead to more reproducible results.[12]
-
Q4: I am seeing the formation of palladium black in my Buchwald-Hartwig reaction. What does this indicate and how can I prevent it?
A4: The formation of a fine black precipitate is metallic palladium that has precipitated out of the catalytic cycle, indicating catalyst decomposition.[16] This is a common sign of a failed or failing reaction.
-
Causes of Catalyst Decomposition:
-
Inadequate Ligand Protection: The ligand may not be bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle, especially at high temperatures.
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.[16]
-
Excessively High Temperatures: While heat is often necessary, prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose.[16]
-
-
Solutions:
-
Switch to a More Robust Ligand: Employ a bulkier, more electron-donating ligand from the Buchwald or Hartwig portfolio.
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (argon or nitrogen).
-
Optimize Temperature: Lower the reaction temperature to 80-100 °C and increase the reaction time if necessary.[16] Monitor the reaction for the formation of palladium black.
-
Data Presentation: Catalyst System Selection Guide
The following tables summarize recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of 2-(azepan-1-yl)-6-bromobenzonitrile. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Readily available and effective sources of palladium.[2] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 equiv relative to Pd) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Moderately strong bases that are effective in activating the boronic acid without causing significant side reactions.[2] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | Aprotic polar solvents that are commonly used and effective for Suzuki-Miyaura couplings.[3] |
| Temperature | 80-110 °C | Increased temperature helps to overcome the activation barrier for sterically hindered substrates.[2] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common and effective palladium sources.[12] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.1-1.5 equiv relative to Pd) | Highly hindered and electron-donating ligands designed for challenging C-N couplings.[8][12] |
| Base | NaOtBu or LHMDS (1.2-2.0 equiv) | Strong, non-nucleophilic bases required to deprotonate the amine.[13][14] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents that are standard for Buchwald-Hartwig aminations.[16] |
| Temperature | 80-110 °C | Elevated temperatures are typically required for these transformations.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 2-(azepan-1-yl)-6-bromobenzonitrile (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2.2-4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add the 2-(azepan-1-yl)-6-bromobenzonitrile (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Visualization of Key Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
-
National Center for Biotechnology Information. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. [Link]
-
DSpace@MIT. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]
-
National Center for Biotechnology Information. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Lumen Learning. Palladium catalyzed couplings. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
- 1. 2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. jmcct.com [jmcct.com]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Reducing byproduct formation in 2-(Azepan-1-yl)-6-bromobenzonitrile reactions
Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The following information is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during this specific chemical transformation.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues related to impurity generation during the synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile.
Issue 1: Significant formation of a debrominated byproduct, 2-(Azepan-1-yl)benzonitrile.
Question: My reaction is producing a significant amount of the debrominated byproduct, 2-(Azepan-1-yl)benzonitrile. What is the likely cause and how can I prevent it?
Answer:
The formation of a hydrodebrominated byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] This occurs through a competing reaction pathway where a palladium-hydride species is generated, which then participates in reductive elimination with the aryl halide, leading to the undesired debrominated product.[3][4]
Potential Causes and Solutions:
-
Hydrogen Source: The palladium-hydride species can be generated from various sources in the reaction mixture, including the amine, solvent, or even trace amounts of water.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the hydrodebromination pathway.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in suppressing this side reaction.[2]
Recommended Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst System | Employ a bimetallic palladium-copper (Pd-Cu) nanocatalyst system if available. | The in-situ formation of Cu-hydride species can prevent the formation of Pd-hydride, thus suppressing hydrodebromination.[3][4] |
| Ligand | Utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. | These ligands promote the desired C-N bond formation (reductive elimination) over the competing β-hydride elimination pathway.[2][5] |
| Base | Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu). | This helps to efficiently deprotonate the amine without competing as a nucleophile. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Lower temperatures generally disfavor the hydrodebromination pathway. Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long reaction times. |
| Solvent | Ensure the use of anhydrous solvents. | Trace water can be a source of protons for the formation of palladium-hydride species. |
Illustrative Reaction Scheme: Main vs. Side Pathway
Sources
Technical Support Center: Crystallization of 2-(Azepan-1-yl)-6-bromobenzonitrile
Welcome to the technical support center for 2-(Azepan-1-yl)-6-bromobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this key pharmaceutical intermediate. As a molecule with a distinct structural profile—featuring a benzonitrile core, a flexible seven-membered azepane ring, and a bromo substituent—its crystallization behavior can be nuanced.[1] This document provides field-proven insights and systematic protocols to help you achieve high-purity, crystalline material with consistent and desirable physical properties.
Troubleshooting Guide: Common Crystallization Issues
This section directly addresses specific experimental challenges in a question-and-answer format.
Q1: My compound has "oiled out" during cooling instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system, or when the rate of cooling is too rapid for molecules to organize into a crystal structure.[2][3]
Causality & Immediate Actions:
-
Excessive Supersaturation: The concentration of the solute is too high for the given temperature, leading to liquid-liquid phase separation.
-
Insufficient Time for Nucleation: Rapid cooling doesn't allow for the formation of stable crystal nuclei.
-
Presence of Impurities: Impurities can interfere with crystal lattice formation, depressing the melting point and promoting oiling.[4][5]
Troubleshooting Protocol: From Oil to Crystals
-
Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves, creating a clear solution.
-
Add More Solvent: Add a small amount (5-10% more by volume) of the hot solvent to slightly reduce the supersaturation level.[3] This is often the most effective fix.
-
Slow Down the Cooling Process: This is the most critical parameter.[6]
-
Allow the flask to cool slowly on the benchtop, insulated with paper towels or a cork ring.
-
For very stubborn oils, use a dewar with warm water to ensure a very gradual temperature drop.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[2][3]
-
Seeding: If you have a pure crystal of 2-(Azepan-1-yl)-6-bromobenzonitrile, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for crystal growth.[2][3][6]
-
-
Consider a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. A solvent/anti-solvent system is often a robust alternative. Refer to the protocol in the FAQ section.
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This is a common issue that can usually be resolved by adjusting the solution's concentration or by physically inducing nucleation.
Causality & Immediate Actions:
-
Excess Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[7]
-
High Solubility: The compound remains highly soluble even at lower temperatures in the chosen solvent.
-
Nucleation Barrier: The energy barrier to form the initial crystal nucleus has not been overcome.
Troubleshooting Protocol: Inducing Crystallization
-
Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out or rapid, impure crystallization.
-
Induce Nucleation (as above):
-
Introduce an Anti-Solvent: If you have a solvent in which your compound is insoluble but is miscible with your crystallization solvent, add the anti-solvent dropwise to the solution at room temperature until turbidity (cloudiness) persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the system to cool slowly.
-
Refrigerate/Freeze: If crystals still do not form at room temperature, place the solution in a 2-8°C refrigerator (as recommended for storage) or an ice bath.[1][8] Be aware that very low temperatures can sometimes cause impurities to precipitate as well.
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield is typically a result of the compound having significant solubility in the cold solvent, or procedural losses.[3][7]
Causality & Immediate Actions:
-
Suboptimal Solvent Choice: The compound is too soluble in the solvent, even at low temperatures.
-
Excessive Solvent Volume: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a greater amount of product remaining in the "mother liquor" upon cooling.[7]
-
Premature Filtration: Filtering the crystals before the solution has fully cooled will leave a significant amount of product behind.
Troubleshooting Protocol: Maximizing Yield
-
Optimize Solvent Volume: In subsequent batches, use the absolute minimum amount of near-boiling solvent to dissolve the crude product.[9]
-
Ensure Complete Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath for at least 30 minutes before filtration to maximize precipitation.
-
Recover a Second Crop: Do not discard the filtrate (mother liquor). Concentrate it by 50-75% using a rotary evaporator and cool the resulting solution again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Re-evaluate the Solvent: A different solvent or a solvent/anti-solvent system may provide a better yield. Refer to the solvent screening protocol below.
Q4: The crystals are very fine needles, which is making filtration and drying difficult. How can I get better crystals?
A4: The formation of very fine particles or needles is often a sign of rapid crystallization due to high supersaturation.[3][10] This morphology can trap solvent and impurities, leading to poor purity and handling characteristics.[11]
Causality & Immediate Actions:
-
Rapid Cooling: Cooling the solution too quickly "crashes" the solid out of solution.[6]
-
High Concentration: The initial concentration of the compound is too high.
Troubleshooting Protocol: Controlling Crystal Habit
-
Reduce Cooling Rate: This is the most critical factor. Slow, controlled cooling allows for the growth of larger, more ordered crystals.[6][12] Use an insulated container or a programmed cooling bath if available.
-
Reduce Supersaturation: After dissolving the compound in the minimum amount of hot solvent, add a small excess (5-10%) of the same hot solvent.[3] This will ensure that crystallization begins at a lower temperature and proceeds more slowly.
-
Solvent Selection: Some solvents inherently promote certain crystal habits. Experiment with different solvents (e.g., switching from an alcohol to an ester) to see if it influences the crystal morphology.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 2-(Azepan-1-yl)-6-bromobenzonitrile?
A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[7][9] While specific solubility data for this compound is not widely published, we can make expert predictions based on its structure. The molecule has a moderately polar benzonitrile core and a nonpolar azepane ring, suggesting it will be soluble in a range of common organic solvents. A systematic screening approach is highly recommended.[13][14]
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 2-(Azepan-1-yl)-6-bromobenzonitrile into several different test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with 0.5 mL) and observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.[15]
-
Heating: Gently heat the tubes that showed poor room-temperature solubility to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent is the one that dissolves the compound completely when hot and results in a large amount of crystalline precipitate when cold.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Alcohols | Isopropanol, Ethanol | 82, 78 | Polar Protic | Often good for moderately polar compounds. May show high solubility when hot and good precipitation when cold. |
| Esters | Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent. Good potential for differential solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone | 56, 80 | Polar Aprotic | Strong solvents; may require an anti-solvent for good yield. |
| Ethers | 2-Methyl-THF | 80 | Moderately Polar | Can be a good alternative to other polar aprotics. |
| Aromatic | Toluene | 111 | Non-polar | May be effective, especially if impurities are highly polar. |
| Alkanes | Heptane, Cyclohexane | 98, 81 | Non-polar | Likely to be poor solvents. Best used as anti-solvents in combination with a more polar solvent. |
| Nitriles | Acetonitrile | 82 | Polar Aprotic | Nitrile solvents can be effective for crystallizing other nitrile-containing compounds.[6] |
Q2: What is polymorphism, and should I be concerned about it for this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[16][17] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[18] This can lead to different physical properties, such as:
-
Solubility and dissolution rate
-
Melting point
-
Stability and shelf-life
-
Crystal shape (habit) and flowability
Why it is critical for pharmaceutical development: In the pharmaceutical industry, controlling polymorphism is essential because different polymorphs can affect a drug's bioavailability and manufacturability.[5][11][12] An unexpected change to a more stable but less soluble form can have significant consequences. Given that 2-(Azepan-1-yl)-6-bromobenzonitrile is a pharmaceutical intermediate, it is highly probable that it can exhibit polymorphism. The flexibility of the azepane ring could allow for different molecular conformations, which is a known factor in promoting conformational polymorphism.[18][19]
Practical Implications: You should be aware that crystallizing from different solvents or under different temperature conditions could yield different polymorphic forms.[16] It is good practice to characterize your crystalline material using techniques like Differential Scanning Calorimetry (DSC) to check the melting point and for any phase transitions, and Powder X-Ray Diffraction (PXRD) to identify the crystal structure.
Q3: How do impurities affect my crystallization?
A3: Impurities can have a significant and often unpredictable impact on crystallization, even at low concentrations.[5][20][21]
-
Inhibition of Nucleation: Impurities can increase the energy barrier for crystal nucleation, sometimes preventing crystallization altogether.
-
"Oiling Out": As discussed earlier, impurities can depress the melting point of the mixture, leading to the formation of an oil instead of crystals.
-
Altered Crystal Habit: Impurities can adsorb onto specific faces of a growing crystal, inhibiting growth on that face and leading to changes in the crystal shape (e.g., from prisms to needles).[10]
-
Reduced Purity: If an impurity is structurally similar to the target molecule, it can be incorporated into the crystal lattice, reducing the purity of the final product.[4][10]
Mitigation Strategies: The primary goal of crystallization is purification.[7][22] To maximize impurity rejection, choose a solvent where the impurities are either highly soluble (and remain in the mother liquor) or completely insoluble (and can be removed by hot filtration). Slow, controlled crystallization is crucial, as it gives the system time to select for the correct molecules and exclude impurities from the growing lattice.[14]
Visualized Workflows and Logic
Troubleshooting Crystallization Failures
The following diagram outlines a logical decision-making process when encountering common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization failures.
Selecting a Crystallization Strategy
This diagram helps in choosing an appropriate crystallization method based on initial solvent screening results.
Caption: A decision tree for selecting a suitable crystallization strategy.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology.
- Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019).
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012).
- Conformational polymorphism in organic crystals. (2008). PubMed.
- An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005). PubMed.
- Survey and analysis of crystal polymorphism in organic structures. (2018). IUCr Journals.
- The dual function of impurity in protein crystallization. (n.d.). CrystEngComm (RSC Publishing).
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012). Industrial & Engineering Chemistry Research.
- The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
- Troubleshooting common issues in nitrile compound synthesis. (n.d.). Benchchem.
- [WEBINAR] How do you choose a solvent and design your crystalliz
- Conformational Polymorphism in Organic Crystals. (2008). Accounts of Chemical Research.
- The Influence of Impurities and Additives on Crystallization. (2019). Handbook of Industrial Crystallization - Cambridge University Press & Assessment.
- Crystal polymorphism. (n.d.). Wikipedia.
- Crystallization & Solid Form Challenges for Intermedi
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization. (n.d.). University of Michigan-Dearborn.
- 2-(Azepan-1-yl)-6-bromobenzonitrile. (n.d.). Benchchem.
- Recrystalliz
- RECRYSTALLIS
- Experimental No. (4) Recrystallization. (2021). University of Technology, Iraq.
- Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer.
- Crystallization in pharmaceutical development. (2024). Syrris.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Longdom Publishing.
- 2-(1-Azepanyl)-6-bromobenzonitrile. (n.d.). Vibrant Pharma Inc..
- SOP: CRYSTALLIZATION. (n.d.). CUNY Bronx Community College.
- 2-Bromobenzonitrile. (n.d.). Simagchem.
- An In-depth Technical Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. (n.d.). Benchchem.
- Crystallisation according to guide failed - what went wrong or has been misinterpreted?. (2021). Reddit.
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- addressing solubility problems with 2-Azepan-1- yl-5-nitrobenzonitrile. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. filter-dryer.com [filter-dryer.com]
- 6. iscientific.org [iscientific.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. syrris.com [syrris.com]
- 13. pharmtech.com [pharmtech.com]
- 14. approcess.com [approcess.com]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. gexinonline.com [gexinonline.com]
- 17. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 21. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 22. Recrystallization [sites.pitt.edu]
Technical Support Center: 2-(Azepan-1-yl)-6-bromobenzonitrile Stability & Handling
Welcome to the Technical Support Center for 2-(Azepan-1-yl)-6-bromobenzonitrile . As a multifunctional chemical building block featuring an electron-rich azepane ring and a polar nitrile functionality, this compound is highly valuable in early-stage drug discovery, particularly in the synthesis of sodium channel blockers and GPCR ligands[1]. However, its unique structural motifs render it susceptible to specific degradation pathways if improperly handled.
This guide provides researchers, analytical scientists, and drug development professionals with field-proven insights, troubleshooting strategies, and self-validating protocols to ensure experimental integrity.
Part 1: Core Technical & Stability Specifications
To establish a baseline for your experimental design, all critical physicochemical and storage parameters are summarized below.
| Property | Specification | Operational Impact |
| IUPAC Name | 2-(Azepan-1-yl)-6-bromobenzonitrile | Dictates nomenclature in regulatory filings. |
| CAS Number | 1260805-87-5 | Primary identifier for inventory and safety data. |
| Molecular Formula | C₁₃H₁₅BrN₂ | Used for exact mass calculation in LC-MS (278.04 g/mol monoisotopic). |
| Molecular Weight | 279.18 g/mol | Required for molarity calculations during stock preparation[1]. |
| Optimal Storage | 2-8 °C (Refrigerated) | Prevents thermal degradation of the azepane ring[2]. |
| Primary Degradants | Amides, Carboxylic Acids, Ring-cleaved amines | Necessitates stability-indicating assays capable of resolving polar species. |
| Light Sensitivity | High | Requires amber vials to prevent photolytic debromination. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why does the concentration of my 2-(Azepan-1-yl)-6-bromobenzonitrile stock solution decrease over time when stored at room temperature?
-
Causality & Mechanism: The compound contains two metabolically and chemically labile functional groups: a benzonitrile core and an azepane ring. Nitriles are highly susceptible to hydrolysis. Under basic conditions, hydroxide ions act as nucleophiles, attacking the nitrile carbon to form a negatively charged tetrahedral intermediate. This intermediate undergoes proton transfer to form a carboxylate ion (carboxylic acid) and ammonia[3]. Under acidic conditions, the nitrile nitrogen is protonated, facilitating nucleophilic attack by water to form an imine intermediate, which subsequently hydrolyzes[3]. Furthermore, the azepane ring (a cyclic tertiary amine) is vulnerable to oxidation at the alpha-carbon, which can lead to rapid ring cleavage[4].
-
Corrective Action: Always store the neat compound and its stock solutions at 2-8 °C[1]. Use anhydrous, degassed solvents (e.g., dry DMSO or Acetonitrile) for stock preparation and purge the headspace of your storage vials with an inert gas (argon or nitrogen) to eliminate oxidative stress.
Q2: I am observing variable peak areas and baseline drift during my LC-MS analysis. What is causing this?
-
Causality & Mechanism: This is a classic symptom of on-column degradation or transient precipitation. The azepane nitrogen is basic. If your sample diluent pH differs significantly from your mobile phase pH, the compound may temporarily precipitate in the injection loop or degrade during the chromatographic run.
-
Corrective Action: Match the sample diluent exactly to the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). The acidic modifier ensures the azepane nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, reproducible peak shapes.
Q3: How can I ensure my HPLC method accurately separates the parent compound from its degradation products?
-
Causality & Mechanism: A true stability-indicating method must resolve the intact 2-(Azepan-1-yl)-6-bromobenzonitrile from its primary degradants. Because the hydrolysis products (amides/carboxylic acids) and oxidized azepane derivatives are significantly more polar than the parent molecule, they will elute much earlier on a standard reverse-phase C18 column.
-
Corrective Action: Implement a gradient elution starting with a high aqueous percentage (e.g., 5% organic) and hold for 2 minutes before ramping to 95% organic. This provides sufficient retention time for the polar degradants to partition and separate before the parent compound elutes.
Part 3: Self-Validating Experimental Protocols
To guarantee the reliability of your analytical data, use the following self-validating workflow for stability-indicating assays.
Protocol: Self-Validating Forced Degradation (Stress Testing) Assay
Objective: To quantitatively monitor the degradation pathways of 2-(Azepan-1-yl)-6-bromobenzonitrile and validate the resolving power of the analytical method.
Step 1: Preparation of Mobile Phases
-
Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.
-
Scientific Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the azepane ring to improve peak symmetry and retention on the C18 column.
Step 2: Preparation of Control and Stress Samples Prepare a master stock solution of 1.0 mg/mL 2-(Azepan-1-yl)-6-bromobenzonitrile in Acetonitrile. Aliquot 1 mL into four separate amber HPLC vials:
-
Vial 1 (Control): Add 100 µL of Acetonitrile. Store at 2-8 °C.
-
Vial 2 (Acid Stress): Add 100 µL of 0.1 N HCl. Incubate at 60 °C for 2 hours to force the formation of the imine intermediate and subsequent nitrile hydrolysis[3].
-
Vial 3 (Base Stress): Add 100 µL of 0.1 N NaOH. Incubate at 60 °C for 2 hours to force tetrahedral intermediate formation[3]. Neutralize with 100 µL of 0.1 N HCl before injection to prevent column damage.
-
Vial 4 (Oxidative Stress): Add 100 µL of 3% H₂O₂. Incubate at room temperature for 2 hours to force alpha-carbon oxidation of the azepane ring[4].
Step 3: Chromatographic Separation
-
Column: C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Injection Volume: 5 µL.
-
Gradient: 5% B to 95% B over 10 minutes, flow rate 0.4 mL/min.
-
Detection: UV at 254 nm (to capture the benzonitrile chromophore) and MS (ESI+).
Step 4: The Self-Validation Check (Mass Balance) To trust your protocol, it must validate itself. Calculate the mass balance for each stressed vial using the following equation: Area(Control Parent) = Area(Stressed Parent) + Σ Area(Degradants)
-
Validation Criteria: The sum of the peak areas in the stressed sample must equal the peak area of the control sample (±5%).
-
Troubleshooting: If the mass balance falls below 95%, it indicates that degradants are either stuck on the column, are volatile, or lack a UV chromophore. In this case, you must rely on the Total Ion Chromatogram (TIC) from the MS detector to quantify the missing mass.
Part 4: Analytical Workflow Visualization
The following diagram illustrates the logical progression of the stability-indicating assay, mapping the specific stress conditions to their corresponding chemical degradation pathways.
Stability-indicating workflow for 2-(Azepan-1-yl)-6-bromobenzonitrile degradation analysis.
References
-
Vaia. Write the mechanisms for the acidic and basic hydrolyses of benzonitrile. Available at: [Link]
-
National Institutes of Health (PMC). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile
Welcome to the process chemistry technical support hub for 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS RN: 1260805-87-5)[1]. This compound is a highly valuable, multifunctional scaffold featuring an electron-rich azepane ring and a reactive bromine substituent, frequently utilized in the development of sodium channel blockers and other pharmaceutical libraries[1][2].
Scaling up its synthesis from medicinal chemistry (milligram scale) to pilot plant (kilogram scale) introduces distinct challenges in thermoregulation, regioselectivity, and impurity control. This guide provides validated methodologies, mechanistic troubleshooting, and quantitative parameters to ensure a robust, self-validating manufacturing process.
Validated Scale-Up Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most scalable route to 2-(Azepan-1-yl)-6-bromobenzonitrile involves the SNAr reaction of 2-bromo-6-fluorobenzonitrile with azepane (hexamethyleneimine). Fluorine acts as a superior leaving group compared to bromine due to its high electronegativity, which dramatically lowers the activation energy of the rate-determining step (formation of the Meisenheimer complex).
Step-by-Step Protocol (1.0 kg Scale)
This protocol incorporates self-validating In-Process Controls (IPCs) to ensure process integrity.
-
Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2 for 15 minutes.
-
Substrate Charging: Charge the reactor with 2-bromo-6-fluorobenzonitrile (1.00 kg, 5.00 mol) and anhydrous N,N-Dimethylformamide (DMF) (8.0 L). Stir at 150 rpm until complete dissolution is achieved.
-
Base Addition: Add finely powdered Potassium Carbonate (K2CO3) (1.04 kg, 7.50 mol, 1.5 eq).
-
Controlled Amine Addition: Cool the reactor jacket to 10°C. Begin the dropwise addition of Azepane (520 g, 5.25 mol, 1.05 eq) via an addition funnel over 2 hours.
-
Causality Check: The addition must be slow. The SNAr reaction is highly exothermic. Rapid addition will cause a temperature spike, leading to the displacement of the bromine atom (bis-substitution impurity). Maintain internal temperature (Tint) below 25°C during addition.
-
-
Heating & Maturation: Once addition is complete, adjust the jacket temperature to heat the reaction mixture to 80°C. Stir for 6 hours.
-
In-Process Control (IPC): Sample the reaction mixture. Quench 1 mL into 5 mL H2O, extract with 2 mL Methyl tert-butyl ether (MTBE), and analyze the organic layer via HPLC.
-
Validation: Proceed to workup only when starting material is < 0.5% by Area Normalization (AN).
-
-
Quench & Extraction: Cool Tint to 20°C. Slowly add purified water (10 L) to precipitate salts and quench the reaction. Extract the aqueous mixture with MTBE (2 x 5 L).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 3 L) to quantitatively remove residual DMF, followed by brine (3 L).
-
Isolation: Concentrate the organic layer under reduced pressure (40°C, 150 mbar) to yield a crude oil, which crystallizes upon standing at 2-8°C[1] to afford the product.
Process Flow & Decision Architecture
Workflow and IPC decision tree for the SNAr scale-up synthesis.
Troubleshooting Guides & FAQs
Q1: During our 500g scale-up, we observed a 12% formation of a bis-substituted impurity (2,6-di(azepan-1-yl)benzonitrile). How do we suppress this? Expert Answer: This is a classic over-reaction caused by poor thermal management or stoichiometric imbalance. While fluorine is vastly more reactive than bromine in SNAr reactions, the bromine at the 6-position is still activated by the ortho-nitrile group. If the internal temperature exceeds 90°C, or if a localized excess of azepane exists due to poor agitation, the azepane will displace the bromine. Fix: Strictly limit azepane to 1.05 equivalents. Ensure the impeller speed is sufficient to prevent localized pooling of the amine during addition, and maintain the reaction temperature strictly at 80°C.
Q2: Our IPC shows the reaction stalling at 85% conversion after 8 hours. Should we increase the temperature to 100°C? Expert Answer: Do not increase the temperature, as this risks SNAr of the bromine atom (see Q1) and potential degradation of the nitrile group to an amide via base-catalyzed hydrolysis if adventitious water is present. The stalling is likely due to the depletion of azepane via evaporation (it has a relatively high vapor pressure) or neutralization by acidic impurities. Fix: Cool the reactor to 50°C, add an additional 0.05 to 0.10 equivalents of azepane, and resume heating at 80°C. Ensure the reactor condenser is chilling efficiently (e.g., -5°C coolant) to prevent volatile amine loss.
Q3: We are struggling to remove residual DMF during the workup. The product remains an oily mixture. What is the mechanistic reason for this, and how can we fix it? Expert Answer: DMF is highly polar and water-miscible, but it also has a strong affinity for polar organic molecules and solvents (like ethyl acetate, which is commonly used in med-chem). If you use Ethyl Acetate for extraction, DMF partitions significantly into the organic layer. Fix: Switch your extraction solvent to MTBE. MTBE has a much lower affinity for DMF. Furthermore, replacing standard water washes with 5% aqueous Lithium Chloride (LiCl) washes forces DMF into the aqueous phase due to the strong coordination between the lithium cation and the carbonyl oxygen of DMF (salting-out effect).
Q4: Can we substitute K2CO3 with an organic base like DIPEA to avoid heterogeneous stirring issues? Expert Answer: While N,N-Diisopropylethylamine (DIPEA) provides a homogeneous reaction mixture, it is generally inferior for this specific transformation. The SNAr generates Hydrofluoric acid (HF) as a byproduct, which must be neutralized. K2CO3 acts as an irreversible thermodynamic sink for HF (forming insoluble KF, H2O, and CO2 gas). DIPEA forms DIPEA·HF, which remains in solution and can establish an equilibrium that slows the forward reaction rate. Stick to K2CO3 and ensure adequate baffle design in your reactor to suspend the solids.
Quantitative Scale-Up Metrics
The following table summarizes the expected thermodynamic and yield parameters when transitioning from bench to pilot scale.
| Parameter | Bench Scale (10g) | Kilo-Lab (1.0 kg) | Pilot Plant (10.0 kg) |
| Solvent Volume (DMF) | 80 mL | 8.0 L | 80.0 L |
| Azepane Addition Time | 10 minutes | 120 minutes | 360 minutes |
| Max Exotherm ( Δ T) | +15°C | +8°C (jacket cooled) | +5°C (jacket cooled) |
| Impurity: Bis-substituted | < 1.0% | < 0.5% | < 0.5% |
| Residual DMF (Post-Wash) | < 500 ppm | < 200 ppm | < 100 ppm |
| Isolated Yield | 92% | 89% | 88% |
| Purity (HPLC AN) | 99.2% | 99.5% | 99.6% |
References
- Benchchem. (n.d.). 2-(Azepan-1-yl)-6-bromobenzonitrile.
- Fisher Scientific. (n.d.). CAS RN 1260805-87-5.
Sources
Troubleshooting debromination during 2-(Azepan-1-yl)-6-bromobenzonitrile cross-coupling
Technical Support Center: Troubleshooting Debromination in 2-(Azepan-1-yl)-6-bromobenzonitrile Cross-Couplings
Introduction
Welcome to the Advanced Applications Support Center. When performing palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) on highly functionalized aryl halides like 2-(azepan-1-yl)-6-bromobenzonitrile, researchers frequently encounter a critical failure mode: the accumulation of 2-(azepan-1-yl)benzonitrile. This byproduct is the result of protodehalogenation (debromination), a side reaction that severely depletes the electrophile pool and complicates downstream purification.
As a Senior Application Scientist, I approach this issue by analyzing the kinetic landscape of the catalytic cycle. This guide will decode the mechanistic causality behind debromination and provide a self-validating, step-by-step protocol to suppress it.
The Mechanistic Causality of Protodehalogenation
To solve debromination, we must first understand why it happens. The substrate, 2-(azepan-1-yl)-6-bromobenzonitrile, features a bromine atom flanked by an ortho-cyano group. While the cyano group is electron-withdrawing (which facilitates initial oxidative addition), its steric bulk—combined with the large azepanyl ring at the meta position—creates a highly congested microenvironment around the palladium center.
This steric hindrance kinetically retards the transmetallation step[1]. When the transmetallation of the nucleophile to the Ar-Pd(II)-Br intermediate is slow, the catalytic cycle stalls. This long-lived palladium intermediate becomes highly susceptible to off-cycle pathways. Specifically, the palladium center can abstract a hydride from protic solvents (like ethanol or water), alkoxide bases, or even adventitious impurities[2]. Subsequent reductive elimination of this Ar-Pd(II)-H species yields the undesired debrominated arene[1][2].
Catalytic cycle of cross-coupling versus the competing protodehalogenation pathway.
Diagnostic FAQs
Q: My LC-MS shows 40% of the debrominated mass (m/z [M-Br+H]). Is my catalyst dead? A: Not necessarily. A dead catalyst results in unreacted starting material. High debromination indicates that oxidative addition is successful, but transmetallation is failing. The active Pd(0) is being siphoned into the hydrodehalogenation pathway. You must accelerate transmetallation by optimizing the ligand and eliminating hydride sources[3].
Q: How does the choice of solvent and base drive this side reaction? A: Protic solvents (alcohols, water) and certain bases (like alkoxides or hydroxides with beta-hydrogens) can act directly as hydride donors to the Pd(II) center[1]. For sterically hindered substrates like 2-(azepan-1-yl)-6-bromobenzonitrile, switching to strictly anhydrous, aprotic solvents (e.g., Toluene, Dioxane) and mild, non-nucleophilic bases (e.g., anhydrous K₃PO₄ or Cs₂CO₃) is mandatory to shut down this pathway[3][4].
Q: Which ligand architecture best prevents debromination for this specific molecule? A: You need a ligand that is both bulky and highly electron-rich. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are ideal. Their electron-rich nature stabilizes the Pd(0) state and accelerates oxidative addition, while their extreme steric bulk forces the transmetallating agent into the correct geometry, drastically accelerating transmetallation and reductive elimination before debromination can occur[3].
Quantitative Parameter Optimization
To illustrate the causality of these choices, consider the following optimization data for the Suzuki-Miyaura coupling of 2-(azepan-1-yl)-6-bromobenzonitrile with phenylboronic acid.
| Ligand | Base | Solvent System | Temp (°C) | Cross-Coupled Yield (%) | Debromination (%) |
| PPh₃ | Na₂CO₃ | EtOH / H₂O (4:1) | 80 | 12% | 68% |
| dppf | K₂CO₃ | Dioxane / H₂O (4:1) | 90 | 41% | 37% |
| SPhos | K₃PO₄ | Toluene (Anhydrous) | 100 | 76% | 11% |
| XPhos | Cs₂CO₃ | Dioxane (Anhydrous) | 100 | 92% | <3% |
Analysis: Moving from a protic solvent with a basic phosphine (PPh₃) to an anhydrous system with a highly tuned Buchwald ligand (XPhos) shifts the kinetic balance entirely in favor of the desired C-C bond formation.
Systematic troubleshooting workflow to eliminate sources of protodehalogenation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By incorporating strict anhydrous techniques and in-process LC-MS checks, the protocol inherently verifies the absence of hydride sources before the catalytic cycle reaches high turnover.
Materials Required:
-
Electrophile: 2-(Azepan-1-yl)-6-bromobenzonitrile (1.0 equiv)
-
Nucleophile: Boronic acid/ester (1.5 equiv)
-
Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)
-
Base: Anhydrous Cs₂CO₃ (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation & Drying: Flame-dry a Schlenk flask under vacuum. Add the 2-(azepan-1-yl)-6-bromobenzonitrile, boronic acid, and anhydrous Cs₂CO₃.
-
Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. (Causality: Oxygen poisons the Pd(0) catalyst, while moisture provides a proton/hydride source for debromination).
-
Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane via a syringe. Sparge the solution with Argon for 15 minutes.
-
Catalyst Introduction: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in 1 mL of degassed dioxane. Stir for 5 minutes until the color shifts from dark purple to deep red/orange (indicating the formation of the active L₂Pd(0) species). Inject this pre-catalyst solution into the main reaction flask.
-
Reaction Initiation: Heat the reaction mixture to 100 °C.
-
Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Pass: Ratio of Product to Debrominated byproduct is >20:1. Proceed with heating for 4-6 hours until starting material is consumed.
-
Validation Fail: Significant debrominated mass detected. Abort reaction; re-verify the anhydrous integrity of the Cs₂CO₃ and Dioxane.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.
References
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health (PMC) / ACS Publications URL: [Link]
Sources
Reactivity Comparison: 2-(Azepan-1-yl)-6-bromobenzonitrile vs. 2-Bromo-6-fluorobenzonitrile
A Guide to Orthogonal Functionalization in API Synthesis
In modern Active Pharmaceutical Ingredient (API) synthesis, the strategic deployment of polyfunctionalized aromatic building blocks is critical for constructing complex molecular architectures. Two highly valuable intermediates in this space are 2-bromo-6-fluorobenzonitrile and 2-(azepan-1-yl)-6-bromobenzonitrile .
Rather than viewing these merely as competing alternatives, expert synthetic chemists recognize them as two distinct nodes in an orthogonal functionalization sequence. This guide provides an in-depth comparative analysis of their electronic profiles, steric environments, and divergent reactivities, supported by self-validating experimental workflows.
Electronic Causality & Reactivity Divergence
The fundamental difference between these two compounds lies in how their substituents modulate the electron density of the central benzonitrile ring.
2-Bromo-6-fluorobenzonitrile: The Electrophilic Hub
The reactivity of 2-bromo-6-fluorobenzonitrile is governed by the synergistic electron-withdrawing effects (inductive −I and resonance −M ) of the cyano and fluoro groups. This renders the aromatic ring highly electron-deficient, perfectly priming the ortho-fluoro position for Nucleophilic Aromatic Substitution (SNAr)[1]. Fluorine acts as an exceptional leaving group here because its high electronegativity stabilizes the transient, negatively charged Meisenheimer complex during nucleophilic attack[1].
2-(Azepan-1-yl)-6-bromobenzonitrile: The Deactivated Coupling Partner
When 2-bromo-6-fluorobenzonitrile is reacted with azepane, it yields 2-(azepan-1-yl)-6-bromobenzonitrile. The introduction of the azepanyl moiety—a bulky, seven-membered cyclic amine—fundamentally alters the ring's electronic landscape. The nitrogen lone pair donates electron density into the ring via resonance ( +M effect), quenching the electron deficiency and effectively deactivating the ring towards further SNAr[2].
However, the bulky azepanyl group leaves the adjacent C−Br bond intact. This bromine atom now serves as a highly specific handle for transition-metal-catalyzed cross-coupling reactions. The steric bulk of the azepane ring provides ortho-steric shielding, which necessitates robust, sterically accommodating ligands during palladium-catalyzed cross-coupling[2].
Quantitative & Qualitative Reactivity Comparison
The following table summarizes the physicochemical and reactive shifts that occur when transitioning from the fluorinated precursor to the azepanyl derivative.
| Property / Metric | 2-Bromo-6-fluorobenzonitrile | 2-(Azepan-1-yl)-6-bromobenzonitrile |
| Molecular Weight | 200.01 g/mol | 279.18 g/mol |
| Electronic Profile | Highly Electron-Deficient ( −I , −M ) | Electron-Rich ( +M from Nitrogen) |
| Primary Reactivity | SNAr (Fluorine displacement) | Cross-Coupling (Bromine activation) |
| Steric Hindrance (Ortho) | Low (F van der Waals radius = 1.47 Å) | High (Bulky 7-membered azepane ring) |
| Typical Reaction Partner | Amines, Alkoxides, Thiolates | Aryl Boronic Acids, Secondary Amines |
| Oxidative Addition Rate | Very Fast (Electron-poor C-Br bond) | Slower (Electron-rich, sterically hindered) |
| Typical Temperature | 25°C – 80°C (SNAr) | 80°C – 110°C (Pd-Catalyzed) |
Self-Validating Experimental Workflows
To leverage the orthogonal reactivity of these compounds, the following protocols detail the chemoselective transformation and subsequent elaboration of the molecular scaffold. Every step is designed with built-in causality and self-validation mechanisms.
Protocol 1: SNAr Amination (Synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile)
Objective: Chemoselective displacement of the fluorine atom while preserving the bromine atom. Causality: Fluorine is chosen over bromine as the leaving group because SNAr rates are dictated by the electronegativity of the leaving group ( F≫Br ), ensuring absolute chemoselectivity[3].
-
Initiation: Dissolve 1.0 equivalent of 2-bromo-6-fluorobenzonitrile in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that solvates cations but leaves nucleophiles unsolvated, dramatically accelerating the SNAr rate.
-
Reagent Addition: Add 1.2 equivalents of azepane and 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the highly corrosive hydrogen fluoride (HF) byproduct, preventing the protonation and deactivation of the azepane nucleophile.
-
Thermal Activation: Stir the reaction mixture at 60°C for 4-6 hours.
-
Self-Validation: Analyze an aliquot via LC-MS. The reaction is validated as complete when the starting material peak (m/z 200) disappears entirely and the product peak (m/z 279.18 [M+H]+ ) dominates the chromatogram.
-
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and inorganic salts.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-(Azepan-1-yl)-6-bromobenzonitrile
Objective: Carbon-carbon bond formation at the sterically hindered, deactivated bromo-site. Causality: The azepanyl group donates electron density, making the oxidative addition of Pd(0) into the C−Br bond slower than in the fluorinated precursor. A robust bidentate ligand is required to force the reaction[4].
-
Catalyst Assembly: In an oven-dried Schlenk flask, combine 2-(azepan-1-yl)-6-bromobenzonitrile (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (5 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base required for the transmetalation step. Degassing prevents the oxidative homocoupling of the boronic acid.
-
Thermal Activation: Reflux at 100°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation: Check progress via TLC (UV 254 nm). The starting material will show a distinct Rf shift compared to the highly conjugated biaryl product. The appearance of a bright blue fluorescent spot under 365 nm UV often confirms biaryl conjugation.
-
Workup: Filter the mixture through a pad of Celite. Causality: This provides a self-validating physical removal of toxic palladium black. Extract with ethyl acetate, dry over MgSO4 , and purify via flash chromatography.
Mechanistic Workflow Visualization
The following diagram illustrates the logical relationship and orthogonal reactivity sequence between the two compounds.
Sequential orthogonal functionalization: SNAr followed by Pd-catalyzed cross-coupling.
References
-
Master Organic Chemistry - Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. - The Critical Role of 2-Bromo-6-fluorobenzonitrile in API Synthesis. Available at: [Link]
-
Chemistry of Materials (ACS Publications) - An Oligomer Approach for Blue Thermally Activated Delayed Fluorescent Emitters Based on Twisted Donor–Acceptor Units. Available at: [Link]
Sources
Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 2-(Azepan-1-yl)-6-bromobenzonitrile
For the Discerning Analyst in Pharmaceutical Development and Discovery
In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the predicted electron ionization (EI) mass spectrometry fragmentation of 2-(Azepan-1-yl)-6-bromobenzonitrile , a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will construct a robust predictive analysis grounded in the fundamental principles of mass spectrometry and data from structurally related compounds. This guide will further compare its expected fragmentation behavior with that of plausible alternative structures, providing a valuable framework for researchers in the field.
The Subject in Focus: 2-(Azepan-1-yl)-6-bromobenzonitrile
2-(Azepan-1-yl)-6-bromobenzonitrile (Molecular Formula: C13H15BrN2, Molecular Weight: 279.18 g/mol ) is a substituted benzonitrile featuring a seven-membered azepane ring and a bromine atom.[1][2] These structural motifs are known to direct fragmentation in predictable ways, allowing for a theoretical reconstruction of its mass spectrum.
Predicting the Fragmentation Cascade: A Mechanistic Approach
Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M+•) that subsequently undergoes a series of fragmentation events to yield a unique mass spectrum. The fragmentation of 2-(Azepan-1-yl)-6-bromobenzonitrile is anticipated to be governed by the inherent chemical properties of its constituent parts: the bromobenzonitrile core and the azepanyl substituent.
A key principle in the fragmentation of nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, and its molecular ion will be an even mass-to-charge ratio (m/z).[3] Conversely, fragment ions containing an odd number of nitrogen atoms will have an odd m/z. For 2-(Azepan-1-yl)-6-bromobenzonitrile, with two nitrogen atoms, the molecular ion peak is expected at an even m/z.
The presence of bromine is also a significant diagnostic tool. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom.
Here, we propose a logical fragmentation pathway for 2-(Azepan-1-yl)-6-bromobenzonitrile:
Caption: Predicted Fragmentation Pathway of 2-(Azepan-1-yl)-6-bromobenzonitrile.
Comparative Fragmentation Analysis: Distinguishing Isomers and Analogs
To underscore the diagnostic power of mass spectrometry, we will compare the predicted fragmentation of our target compound with that of a hypothetical isomer, 4-(Azepan-1-yl)-2-bromobenzonitrile . While possessing the same molecular weight, the different substitution pattern on the aromatic ring would lead to distinct fragmentation pathways and relative abundances of key fragments.
| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway for 2-(Azepan-1-yl)-6-bromobenzonitrile | Comparison with 4-(Azepan-1-yl)-2-bromobenzonitrile |
| 279/281 | [C13H15BrN2]+• | Molecular Ion | The parent ion, showing the characteristic M/M+2 isotope pattern for bromine. | Identical molecular ion. |
| 264/266 | [C12H12BrN2]+• | Loss of a methyl radical | Likely a minor peak resulting from fragmentation within the azepane ring. | Similar fragmentation is possible but may have a different relative abundance. |
| 181/183 | [C7H4BrN]+• | Bromobenzonitrile radical cation | A significant fragment resulting from the cleavage of the C-N bond between the azepane ring and the aromatic ring. | This fragment would also be formed, but its stability and subsequent fragmentation may differ due to the different positions of the substituents. |
| 102 | [C7H4N]+• | Benzonitrile radical cation | Loss of the bromine radical from the m/z 181/183 fragment. | This fragment would also be expected. |
| 97 | [C6H11N]+• | Azepanyl cation | Cleavage of the C-N bond, with the charge retained on the nitrogen-containing ring. | This fragment would also be formed. |
The key to distinguishing between these isomers would lie in the relative abundances of these primary fragments and the presence of unique secondary fragments. For instance, steric hindrance in the ortho-substituted 2-(Azepan-1-yl)-6-bromobenzonitrile might favor certain cleavage pathways over others when compared to the para-substituted isomer.
Experimental Protocol: A Blueprint for Analysis
For researchers seeking to acquire experimental data, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended:
1. Sample Preparation:
-
Dissolve approximately 1 mg of 2-(Azepan-1-yl)-6-bromobenzonitrile in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Caption: General Workflow for GC-MS Analysis.
Conclusion: A Predictive Framework for Structural Confirmation
While direct experimental data for the mass spectrometry fragmentation of 2-(Azepan-1-yl)-6-bromobenzonitrile is not currently available in the public domain, a robust and informative prediction can be made based on established fragmentation principles and data from analogous structures. The proposed fragmentation pathway, characterized by the signature bromine isotope pattern and cleavages directed by the azepane and benzonitrile moieties, provides a strong foundation for the identification and structural confirmation of this compound. This comparative guide serves as a valuable resource for researchers, enabling them to anticipate fragmentation patterns, differentiate between isomers, and design effective analytical strategies for the characterization of novel pharmaceutical compounds.
References
-
NIST. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. Benzonitrile, 4-bromo-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Zhang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]
-
Klahn, P., & Opatz, T. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116869. [Link]
-
Libretexts. 2.1 The Nitrogen Rule. [Link]
-
NIST. Benzonitrile, 2-bromo-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
Sources
A Comparative Guide to the Spectroscopic Validation of 2-(Azepan-1-yl)-6-bromobenzonitrile Purity
Abstract
This technical guide provides a comprehensive framework for the spectroscopic validation of 2-(Azepan-1-yl)-6-bromobenzonitrile, a key intermediate in pharmaceutical research.[1][2] The purity of this compound is paramount for the reproducibility of synthetic protocols and the integrity of downstream biological data.[3] This document offers an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by High-Performance Liquid Chromatography (HPLC) as a quantitative orthogonal method. We provide detailed experimental protocols, an analysis of expected spectral data for the pure compound, and guidance on identifying common process-related impurities. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust, self-validating systems for purity confirmation.
Introduction: The Imperative for Purity
2-(Azepan-1-yl)-6-bromobenzonitrile (MW: 279.18 g/mol , Formula: C₁₃H₁₅BrN₂) is a substituted benzonitrile featuring an azepane ring and a bromine atom, making it a versatile scaffold for medicinal chemistry.[1] The bromine atom serves as a handle for cross-coupling reactions, while the nitrile and azepane moieties can influence the compound's physicochemical properties and biological activity.
The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can lead to inconsistent reaction yields, introduce confounding variables in biological assays, and pose significant safety risks.[4][5] Therefore, a multi-faceted analytical approach is not just recommended but essential for confirming both the identity and purity of this intermediate. This guide details the application of spectroscopic methods as the primary tools for structural confirmation and impurity identification.
Orthogonal Strategy for Purity Validation
A single analytical technique is rarely sufficient to declare a compound "pure." We advocate for an orthogonal approach, combining structural elucidation techniques with a quantitative separation method. Spectroscopic methods (NMR, IR, MS) confirm the molecule's identity, while chromatography (HPLC) provides a precise measure of purity by separating the main component from its impurities.[6]
Caption: Orthogonal workflow for purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information on the chemical environment, connectivity, and relative abundance of magnetically active nuclei (primarily ¹H and ¹³C).
Expertise & Causality: Experimental Choices
For ¹H NMR, a deuterated solvent that fully dissolves the analyte is crucial. Chloroform-d (CDCl₃) is an excellent first choice due to its common availability and ability to dissolve a wide range of organic compounds. The addition of a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) is critical for accurate chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals would be required.
Detailed Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Azepan-1-yl)-6-bromobenzonitrile and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation for potential quantitative analysis), and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence over a wider spectral width (e.g., 0-200 ppm) for 1024 or more scans to achieve an adequate signal-to-noise ratio.
Data Interpretation: Pure vs. Impure Sample
A high-purity sample will exhibit signals corresponding only to the target molecule. The presence of impurities introduces extraneous peaks.
| Technique | Expected Signals for Pure Compound | Potential Impurity Signals |
| ¹H NMR | Aromatic Region (3H): Multiplets between ~7.0-7.6 ppm. | Unreacted 2,6-dibromobenzonitrile: Distinct aromatic signals. |
| Azepane α-CH₂ (4H): Broad multiplet ~3.1-3.3 ppm. | Unreacted Azepane: Broad aliphatic signals.[7] | |
| Azepane β,γ-CH₂ (8H): Broad multiplet ~1.5-1.9 ppm. | Residual Solvents: e.g., Ethyl Acetate (quartet ~4.1 ppm, triplet ~1.2 ppm), Dichloromethane (~5.3 ppm).[7] | |
| ¹³C NMR | Nitrile (C≡N): ~117-120 ppm.[8] | Signals from by-products of synthesis. |
| Aromatic Carbons: 6 signals between ~120-160 ppm. | ||
| Azepane Carbons: Multiple signals in the aliphatic region ~25-55 ppm. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Expertise & Causality: Why IR is a Key Check
The nitrile (C≡N) group has a sharp, strong, and highly characteristic absorption in a relatively clean region of the IR spectrum (~2230-2200 cm⁻¹).[8][9] Its presence is a primary indicator of successful synthesis. Conversely, the absence of certain bands, such as a broad O-H stretch (~3200-3600 cm⁻¹) or an N-H stretch (~3300-3500 cm⁻¹), can confirm the removal of starting materials or hydrolysis-related impurities.
Detailed Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance spectrum.
Data Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (Aromatic) | 3100-3000 | Confirms the presence of the benzonitrile ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Confirms the presence of the azepane ring. |
| C≡N Stretch (Nitrile) | ~2225 (Sharp, Strong) | Key diagnostic peak for the nitrile functional group. [10][11] |
| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations. |
| C-N Stretch | 1350-1000 | Vibration of the bond connecting the ring and azepane nitrogen. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Verification
MS is an essential technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further confirming the compound's identity.
Expertise & Causality: Ionization and Isotopic Patterns
Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making the molecular weight easy to identify.[12] A crucial validation step for this specific compound is observing the characteristic isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum must show two peaks for the molecular ion, separated by 2 Da, with almost equal intensity.
Sources
- 1. 2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics | IntechOpen [intechopen.com]
Proper Disposal of 2-(Azepan-1-yl)-6-bromobenzonitrile: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5), a chemical intermediate utilized in pharmaceutical research.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Core Principles of Chemical Waste Management
The disposal of 2-(Azepan-1-yl)-6-bromobenzonitrile is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials. As such, it cannot be discarded as regular trash or poured down the sewer system.[3] All chemical waste must be handled through an established Environmental Health and Safety (EHS) Hazardous Waste Program.[3]
Essential Safety and Hazard Information
| Property | Value/Information | Source |
| Chemical Name | 2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem[1] |
| CAS Number | 1260805-87-5 | Benchchem[1] |
| Molecular Formula | C13H15BrN2 | Benchchem[1] |
| Molecular Weight | 279.18 g/mol | Benchchem[1] |
| Assumed Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Based on 2-Bromo-6-fluorobenzonitrile SDS |
| Storage | 2-8 °C | Vibrant Pharma Inc.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure 2-(Azepan-1-yl)-6-bromobenzonitrile and contaminated materials.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene are generally recommended for halogenated organic compounds).[4]
-
Safety goggles and a face shield.[4]
-
A laboratory coat.
All handling of the solid compound and preparation of waste containers should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[5] 2-(Azepan-1-yl)-6-bromobenzonitrile waste must be collected in a dedicated container for halogenated organic waste.[6]
Do NOT mix with:
-
Acids or bases
-
Oxidizing agents
-
Non-halogenated organic waste
Waste Container Selection and Labeling
-
Container Type: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[3][6] Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste".[3][6] The label must include:
-
The full chemical name: "2-(Azepan-1-yl)-6-bromobenzonitrile" (no abbreviations).[3]
-
The concentration or amount of the waste.
-
The date of waste generation.[3]
-
The name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[3]
-
Disposal of Pure/Unused Compound
-
Carefully transfer any unused or waste 2-(Azepan-1-yl)-6-bromobenzonitrile into the designated and pre-labeled hazardous waste container.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, weighing paper, and contaminated paper towels should be collected in a separate, clearly labeled bag or container for solid hazardous waste.[6][7] This container should also be marked as "Halogenated Organic Waste."
-
Aqueous Waste: Any aqueous solutions containing this compound must be treated as hazardous waste and collected in a separate, labeled container for aqueous halogenated organic waste.[6] Do not dispose of these solutions down the drain.[3]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[7]
Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3] They will provide specific instructions on their procedures and any required forms. Ensure all containers are properly sealed and labeled before the scheduled pickup.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 2-(Azepan-1-yl)-6-bromobenzonitrile.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. Available at: [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. Environmental Protection Agency. Available at: [Link]
-
Bromine Safety & Standard Operating Procedures. Kansas State University. Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Disposal of Chemical Waste. University of St Andrews. Available at: [Link]
-
Laboratory Waste Disposal Handbook. University of Essex. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]
-
Laboratory chemical waste. Water Corporation. Available at: [Link]
- Recovery of acetonitrile from a waste stream. Google Patents.
-
GENERAL INFORMATION. Pharmaceuticals and Medical Devices Agency (PMDA). Available at: [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In: Toxicological Profile for 1-Bromopropane. National Center for Biotechnology Information. Available at: [Link]
- Process for the purification of aqueous acrylonitrile process streams. Google Patents.
Sources
- 1. 2-(Azepan-1-yl)-6-bromobenzonitrile | Benchchem [benchchem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling 2-(Azepan-1-yl)-6-bromobenzonitrile
Operational Safety and Handling Guide: 2-(Azepan-1-yl)-6-bromobenzonitrile
Introduction In modern drug discovery, functionalized building blocks like 2-(Azepan-1-yl)-6-bromobenzonitrile (CAS 1260805-87-5) are critical for synthesizing diverse chemical libraries, particularly via cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations[1]. As a Senior Application Scientist, I approach the handling of this compound not just as a regulatory requirement, but as a fundamental aspect of experimental integrity. The presence of the electron-rich azepane group and the polar nitrile functionality influences both its physicochemical behavior and its hazard profile[1]. This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, process, and dispose of this compound in a professional laboratory setting.
Part 1: Chemical Profile & Hazard Assessment
To design an effective safety protocol, we must first understand the mechanistic basis of the chemical's hazards. While specific in vivo toxicological data for this exact derivative may be limited, we must extrapolate risks from its structural analogs (e.g., 2-bromobenzonitrile) to establish conservative safety margins[2].
| Property / Hazard | Value / Description | Mechanistic Implication & Causality |
| Molecular Formula | C13H15BrN2 | Halogenated organic nitrile; requires specific disposal streams to prevent environmental halogen contamination[1]. |
| Molecular Weight | 279.18 g/mol | Solid at standard conditions; the primary exposure route is the inhalation of aerosolized dust during weighing[1]. |
| Primary Hazards | Skin/Eye/Respiratory Irritant | The electrophilic nature of the nitrile carbon and the bromo-aromatic system can interact with biological nucleophiles, causing irritation to mucous membranes[2][3]. |
| Storage Conditions | 2-8°C, dry environment | Thermal and hydrolytic stability is maintained under refrigeration. Condensation upon removal from cold storage must be avoided to prevent degradation[1]. |
Part 2: Personal Protective Equipment (PPE) Matrix
PPE is the final barrier in the hierarchy of controls. Each item selected below is chosen based on the specific physicochemical properties of the compound.
| Equipment Category | Specification | Scientific Rationale & Validation |
| Eye Protection | ANSI Z87.1/EN166 Chemical safety goggles | Protects against micro-particulate dust generated during transfer. Validation: Ensure a tight seal around the face; standard safety glasses are insufficient for dust hazards[3]. |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness) | Nitrile provides excellent resistance to solid organic intermediates. Validation: Inspect gloves for micro-tears before donning. Double-glove when handling concentrated stock solutions[3]. |
| Body Protection | Flame-resistant laboratory coat | Prevents dermal exposure and protects against secondary hazards from polar aprotic solvents (e.g., DMF, DMSO) used for dissolution[3]. |
| Respiratory | NIOSH N95 or EN 149 FFP2/FFP3 respirator | Mandatory only if engineering controls (fume hood) fail or during bulk transfer where dust generation is unavoidable[3]. |
Part 3: Experimental Handling Protocols
The following step-by-step methodology ensures that every action is verified, minimizing exposure and preserving the chemical's integrity.
Step 1: Pre-Operational Equilibration
-
Procedure: Remove the sealed vial of 2-(Azepan-1-yl)-6-bromobenzonitrile from 2-8°C storage[1]. Place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the solid. This can initiate the hydrolysis of the nitrile group and alter the compound's mass, ruining stoichiometric calculations for downstream cross-coupling reactions.
Step 2: Engineering Control Validation
-
Procedure: Conduct all handling within a certified chemical fume hood[4].
-
Validation: Perform a "flutter test" (holding a small piece of tissue at the sash opening) to visually confirm negative pressure and inward airflow (target: 80-120 fpm) prior to opening the chemical container.
Step 3: Transfer and Weighing
-
Procedure: Use an anti-static weighing spatula. Weigh the solid directly into a tared, sealable reaction vial rather than open weighing paper.
-
Causality: Static charge can cause the fine powder to aerosolize or adhere to surfaces. Using a closed system minimizes the risk of inhalation and environmental contamination within the hood[3][4].
Step 4: Dissolution
-
Procedure: Add the chosen solvent (e.g., anhydrous DMSO) slowly down the side of the vial. Cap immediately and vortex.
-
Causality: The azepane ring enhances solubility in polar aprotic solvents[1]. Capping before agitation prevents the release of solvent aerosols containing the dissolved compound into the laboratory environment.
Part 4: Waste Segregation and Decontamination
Proper disposal is critical for environmental compliance and laboratory safety. Do not let the product enter drains[4].
Step 1: Segregation
-
Procedure: Dispose of all residual solid, contaminated pipette tips, and weighing materials into a designated "Halogenated Organic Solid Waste" container.
-
Causality: Brominated compounds must not be mixed with general organic waste, as they require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.
Step 2: Surface Decontamination
-
Procedure: Wipe down the balance, spatulas, and fume hood workspace with a paper towel dampened with isopropanol or ethanol, followed by a secondary wipe with mild soap and water.
-
Validation: Visually inspect the area under standard lighting to ensure no white powder residue remains. Dispose of the wipes in the halogenated solid waste container.
Part 5: Operational Workflow Visualization
Caption: Self-validating operational workflow for the safe handling and disposal of halogenated nitrile intermediates.
References
-
National Center for Biotechnology Information. "2-Bromobenzonitrile". PubChem.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
